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6-Aminophthalide

Cat. No.: B112798
CAS No.: 57319-65-0
M. Wt: 149.15 g/mol
InChI Key: ZIJZDNKZJZUROE-UHFFFAOYSA-N
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Description

6-Aminophthalide is a high-value chemical intermediate that facilitates cutting-edge research in oncology and synthetic chemistry. Its primary research application is in the total synthesis of uncialamycin, a potent antitumor antibiotic, contributing to the development of novel cancer therapeutics . Furthermore, this compound is utilized in the synthesis of permethyl ningalin analogs, which act as P-glycoprotein inhibitors. These inhibitors are critical in oncology research for their potential to overcome multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic treatments . Beyond its role in drug discovery, this compound serves as a crucial starting material for the production of a first-in-class reductively cleavable linker system used in parallel peptide purification . This linker, synthesized from this compound, enables a traceless catch-and-release purification method, significantly streamlining the manufacturing of complex peptides for immunological and other biomedical applications . The compound also acts as a precursor for 6-acetylamino-phthalide and is frequently employed as a versatile starting material in various reduction reactions, underscoring its broad utility in chemical synthesis . The global market for this compound is projected to grow, reflecting its continued importance in pharmaceutical and biotechnology research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B112798 6-Aminophthalide CAS No. 57319-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2
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InChI Key

ZIJZDNKZJZUROE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID40205936
Record name 6-Aminophthalide
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Molecular Weight

149.15 g/mol
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CAS No.

57319-65-0
Record name 6-Aminophthalide
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Foundational & Exploratory

6-Aminophthalide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and a plausible synthetic route for 6-Aminophthalide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure

This compound, with the IUPAC name 6-Amino-2-benzofuran-1(3H)-one, is a heterocyclic aromatic compound. Its structure consists of a phthalide (isobenzofuran-1(3H)-one) core with an amino group substituted at the 6-position of the benzene ring.

Chemical structure of this compound

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReferences
CAS Number 57319-65-0[1][2]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 183 °C[1]
Boiling Point (Predicted) 420.2 ± 45.0 °C[1]
Density (Predicted) 1.376 ± 0.06 g/cm³[1]
Water Solubility 1360 mg/L at 25°C[1]
pKa (Predicted) 3.88 ± 0.20[1]
SMILES C1C2=C(C=C(C=C2)N)C(=O)O1[3]
InChI InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2[3]
InChIKey ZIJZDNKZJZUROE-UHFFFAOYSA-N[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The two methylene protons may appear as a singlet or as an AB quartet depending on their magnetic equivalence.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will appear at a characteristic downfield shift. The aromatic carbons will have distinct chemical shifts based on their electronic environment, influenced by the amino and lactone functionalities.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption band around 1750-1700 cm⁻¹ for the lactone carbonyl group.

  • C-N stretching: In the region of 1350-1250 cm⁻¹.

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (149.15). The fragmentation pattern will be characteristic of the phthalide structure and the amino substituent.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. The following proposed protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Proposed Synthesis of this compound from 4-Nitrophthalic Acid

This synthetic route involves two main steps: the reduction of one of the carboxylic acid groups of 4-nitrophthalic acid to form 6-nitrophthalide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 6-Nitrophthalide

This step is a selective reduction of one carboxylic acid group in the presence of a nitro group.

  • Materials: 4-Nitrophthalic acid, a suitable reducing agent (e.g., sodium borohydride in a polar aprotic solvent like THF), and appropriate workup reagents (e.g., dilute hydrochloric acid).

  • Procedure:

    • Dissolve 4-nitrophthalic acid in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent to the cooled solution. The reaction is typically exothermic.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-nitrophthalide.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to a primary amine. Common methods for nitro group reduction can be employed.[4][5][6][7]

  • Materials: 6-Nitrophthalide, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂ gas and a catalyst like Pd/C), and appropriate workup reagents.

  • Procedure (using SnCl₂):

    • Dissolve 6-nitrophthalide in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the organic layer, dry it, and evaporate the solvent to yield crude this compound.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amines include ethanol, methanol, or mixtures with water.[8][9]

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column.[10][11][12]

    • Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) that provides good separation of the product from impurities on a TLC plate.

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Biological Activity

There is limited publicly available information on the specific biological activities or signaling pathways of this compound. However, the phthalide and aminophthalide scaffolds are present in various biologically active molecules. Phthalide derivatives have been investigated for a range of pharmacological activities.[13][14][15][16] Further screening and research would be necessary to elucidate the specific biological profile of this compound.

Workflow and Process Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_of_6_Aminophthalide cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Nitrophthalic Acid step1 Selective Reduction (e.g., NaBH4 in THF) start->step1 intermediate 6-Nitrophthalide step1->intermediate step2 Nitro Group Reduction (e.g., SnCl2 in EtOH or H2/Pd-C) intermediate->step2 crude_product Crude this compound step2->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization High Yield/ Large Scale column_chromatography Column Chromatography (Silica Gel, e.g., Hexane/EtOAc) purification_choice->column_chromatography High Purity/ Difficult Separation pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Characterization (NMR, IR, MS, MP) pure_product->analysis

Caption: Proposed workflow for the synthesis and purification of this compound.

References

6-Aminophthalide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-Aminophthalide, a key chemical intermediate with significant applications in pharmaceutical research and drug development. The document details the compound's physicochemical properties, provides representative experimental protocols for its synthesis, and explores its role in the development of novel therapeutics, including P-glycoprotein (P-gp) inhibitors and advanced bioconjugation technologies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and synthetic chemistry, offering in-depth data, detailed methodologies, and visual representations of relevant chemical and biological pathways.

Introduction

This compound (6-amino-2-benzofuran-1(3H)-one) is a versatile heterocyclic compound. Its structure serves as a valuable scaffold in medicinal chemistry, primarily due to its utility as a building block for more complex molecules. Notably, it is a crucial intermediate in the synthesis of potent antitumor agents and modulators of drug resistance. Its applications include the total synthesis of the antitumor antibiotic uncialamycin and the development of permethyl ningalin analogs, which function as P-glycoprotein inhibitors to combat multidrug resistance in cancer cells. Furthermore, this compound is a precursor for creating reductively cleavable linker systems used in the traceless purification of peptides for biomedical applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
CAS Number 57319-65-0
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
IUPAC Name 6-amino-1,3-dihydro-2-benzofuran-1-one
Appearance Pale cream to yellow to pale brown powder
Melting Point 183 °C
Boiling Point (Predicted) 420.2 ± 45.0 °C at 760 mmHg
Density (Predicted) 1.376 ± 0.06 g/cm³
Water Solubility 1360 mg/L at 25°C
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)

Synthesis of this compound: Representative Experimental Protocols

Step 1: Reduction of a Nitrophthalimide Precursor (Representative Protocol)

This protocol details the catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide. This method is a standard and high-yield procedure for the reduction of an aromatic nitro group in the presence of an imide and is directly applicable to the corresponding 6-nitro precursor.

Reaction: Catalytic hydrogenation of 4-nitrophthalimide to 4-aminophthalimide.

Materials:

  • 4-Nitrophthalimide (100 g)

  • Dimethylformamide (DMF) (700 ml)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Water

  • Hydrogenation kettle (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a hydrogenation kettle, dissolve 100 g of 4-nitrophthalimide in 700 ml of dimethylformamide.

  • Add the 5% Pd/C catalyst to the solution.

  • Seal the kettle and carry out the hydrogenation reaction under hydrogen pressure. Maintain the pressure at 40-60 psi and the temperature at 40-50°C.

  • Continue the reaction until hydrogen uptake ceases, indicating the completion of the reduction.

  • Once the reaction is complete, filter the hot reaction mixture to remove the Pd/C catalyst.

  • Remove the dimethylformamide from the filtrate by distillation under reduced pressure at a temperature of 60-80°C.

  • Add 500 ml of water to the resulting residue and stir the mixture for 20-30 minutes.

  • Isolate the product, 4-aminophthalimide, by filtration.

  • Dry the collected yellow crystalline solid at 60-70°C. Expected yield is approximately 97%.

Step 2: Conversion of Aminophthalimide to Aminophthalide (Representative Protocol)

The following protocol describes the conversion of 4-aminophthalimide to 5-aminophthalide. This selective reduction of one carbonyl group of the imide is a key transformation and is expected to be directly applicable for the synthesis of this compound from 6-aminophthalimide.

Reaction: Selective reduction of 4-aminophthalimide to 5-aminophthalide.

Materials:

  • 4-Aminophthalimide (20 g)

  • Zinc powder (41 g)

  • Sodium hydroxide (NaOH) (122 g)

  • Water (50 ml)

  • Concentrated hydrochloric acid (HCl) (30 ml)

  • Sodium carbonate (Na₂CO₃) (20 g)

  • Reaction flask with stirring mechanism

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a mixture of 41 g of zinc powder and 122 g of sodium hydroxide in 50 ml of water in a reaction flask with vigorous stirring.

  • Over a period of 30 minutes, add 20 g of 4-aminophthalimide to the mixture.

  • Continue stirring the mixture for an additional 30 minutes, then heat it to 60°C.

  • Maintain this temperature until the evolution of ammonia gas ceases. Continue heating for an additional 60 minutes.

  • Cool the reaction mixture to approximately 30°C and filter off the zinc residues.

  • Acidify the filtrate with 30 ml of concentrated hydrochloric acid.

  • Heat the acidified solution to 90°C for 45 minutes to facilitate the ring-closure to the phthalide.

  • Cool the solution and neutralize it by adding 20 g of solid sodium carbonate, which should bring the pH to approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash it with water, and air dry to obtain 5-aminophthalide.

Applications in Drug Development

P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. This compound serves as a key intermediate in the synthesis of P-gp inhibitors, which can block this efflux mechanism and resensitize resistant cancer cells to chemotherapy.

The expression and function of P-gp are regulated by several intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[1][2] Inhibiting these pathways or P-gp directly can lead to increased intracellular drug accumulation.

P_gp_Inhibition cluster_cell Cancer Cell cluster_pathway Regulatory Pathways Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binding Chemo_out Extracellular Drug Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP Inhibitor P-gp Inhibitor (derived from this compound) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy MAPK MAPK/ERK Pathway MAPK->Pgp Upregulates Expression PI3K PI3K/Akt Pathway PI3K->Pgp Upregulates Expression Chemo_out->Chemo Influx

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Reductively Cleavable Linkers in Bioconjugation

This compound is a precursor for the synthesis of novel, reductively cleavable linkers. These linkers are employed in "catch-and-release" purification strategies, particularly for complex peptides. The linker allows a target molecule to be immobilized on a solid support (the "catch" step). After washing away impurities, the linker is cleaved under specific reducing conditions to release the purified molecule in a "traceless" manner, meaning no part of the linker remains attached to the final product. This technology streamlines the manufacturing of peptides for immunological and other biomedical applications.

Cleavable_Linker_Workflow cluster_workflow Traceless Peptide Purification Workflow start Crude Peptide Mixture step1 Step 1: Immobilization Peptide is attached to solid support via cleavable linker. start->step1 support Solid Support + Linker + Peptide step1->support step2 Step 2: Washing Impurities are washed away. impurities Impurities step2->impurities Removed step3 Step 3: Cleavage & Release Linker is cleaved with a reducing agent (e.g., DTT). end Pure Peptide step3->end support->step2 support->step3

Caption: Workflow for peptide purification using a cleavable linker.

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in cutting-edge pharmaceutical research. Its role as a precursor to P-glycoprotein inhibitors highlights its potential in overcoming multidrug resistance in oncology. Furthermore, its application in the synthesis of cleavable linkers showcases its importance in streamlining the production of complex biologics. The synthetic protocols and technical data provided in this guide offer a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in drug discovery and development programs.

References

Spectroscopic Data of 6-Aminophthalide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a chemical compound of interest in organic synthesis and medicinal chemistry. As a derivative of phthalide, it possesses a lactone fused to a benzene ring, with an amino group substituent that can significantly influence its chemical reactivity and biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such molecules during research and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4d1Ar-H
~6.8-7.0dd1Ar-H
~6.7-6.9d1Ar-H
~5.2s2-CH₂-O-
~4.0-5.0br s2-NH₂

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the -NH₂ protons can exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~170QuaternaryC=O (lactone)
~150QuaternaryC-NH₂
~130-140QuaternaryAr-C
~125-130TertiaryAr-CH
~115-120TertiaryAr-CH
~110-115TertiaryAr-CH
~105-110QuaternaryAr-C
~70Secondary-CH₂-O-
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200Medium, BroadN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1750StrongC=O stretch (γ-lactone)
1620-1580Medium-StrongN-H bend and Aromatic C=C stretch
1300-1200StrongC-O stretch (lactone)
1300-1250MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
149[M]⁺ (Molecular Ion)
120[M-CHO]⁺
92[M-C₂H₃O₂]⁺
65[C₅H₅]⁺

Note: Fragmentation patterns are predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency domain spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.

  • Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

G General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms conclusion Structure Confirmation & Purity Assessment workup->conclusion Purity Check analysis Spectral Data Interpretation nmr->analysis ir->analysis ms->analysis analysis->conclusion

Caption: A flowchart illustrating the typical stages from synthesis to spectroscopic analysis and final structure confirmation of a chemical compound.

6-Aminophthalide: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Aminophthalide. Due to the limited availability of extensive quantitative data in public literature, this document emphasizes standardized experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is paramount for its application in drug discovery and development, ensuring accurate experimental outcomes and the development of robust formulations.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NO₂--INVALID-LINK--
Molecular Weight 149.15 g/mol --INVALID-LINK--
Appearance White to yellow solid--INVALID-LINK--
Melting Point 183 °C--INVALID-LINK--
pKa 3.88 ±0.20 (Predicted)--INVALID-LINK--

Solubility Profile

Currently, the only publicly available quantitative solubility data for this compound is in water.

SolventTemperature (°C)SolubilitySource
Water251360 mg/L--INVALID-LINK--, --INVALID-LINK--

For other common laboratory solvents, qualitative descriptors are not widely available. Therefore, experimental determination is necessary.

Stability Profile

Specific stability data for this compound under various conditions such as pH, temperature, and light exposure is not extensively documented. However, based on its chemical structure, which contains an aromatic amine and a lactam ring, some general stability considerations can be inferred. Aromatic amines are known to be susceptible to oxidation and degradation in the presence of light and air.[1] The stability of aromatic amines can also be influenced by pH.[2] Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

A comprehensive stability assessment should be conducted to determine the degradation profile of this compound under conditions relevant to its intended use.

Experimental Protocols

Given the lack of extensive public data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Protocol for Assessing Chemical Stability

This protocol describes a general approach for evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration in a relevant solvent

  • pH buffers (e.g., pH 4, 7, and 9)

  • Thermostatically controlled ovens or incubators

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure:

  • Preparation of Study Samples:

    • Prepare solutions of this compound in the chosen solvent system. For pH stability, use appropriate buffers.

    • Divide the solutions into aliquots for each stress condition.

  • Stress Conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated and room temperatures as controls.

    • pH Stability: Store samples in different pH buffers at a constant temperature.

    • Photostability: Expose samples to a controlled light source in a photostability chamber, as per ICH Q1B guidelines.[3][4] Protect control samples from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24 hours, and then weekly), withdraw an aliquot from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of this compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and, if possible, characterize the major degradation products.

    • Determine the degradation kinetics and shelf-life under different conditions.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the logical relationships of factors influencing these properties.

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate (e.g., 24-48h with agitation) prep_sat->equilibrate filter Filter Supernatant (0.45 µm filter) equilibrate->filter quantify_sol Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify_sol prep_sol Prepare Solution of Known Concentration stress Apply Stress Conditions (pH, Temp, Light) prep_sol->stress sample Sample at Time Intervals stress->sample quantify_stab Analyze by Stability-Indicating Method (e.g., HPLC) sample->quantify_stab evaluate Evaluate Degradation Profile quantify_stab->evaluate

Caption: Workflow for solubility and stability assessment.

G Factors Influencing Solubility and Stability of this compound cluster_solubility Solubility cluster_stability Stability cluster_compound Compound Properties Solubility Solubility Solvent Solvent Polarity Solvent->Solubility Temperature_sol Temperature Temperature_sol->Solubility pH_sol pH pH_sol->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Stability Stability pH_stab pH (Hydrolysis) pH_stab->Stability Temperature_stab Temperature (Degradation) Temperature_stab->Stability Light Light (Photodegradation) Light->Stability Oxygen Oxygen (Oxidation) Oxygen->Stability Structure Chemical Structure (Aromatic Amine, Lactam) Structure->Solubility Structure->Stability pKa_node pKa pKa_node->pH_sol pKa_node->pH_stab

Caption: Factors impacting this compound's properties.

References

6-Aminophthalide Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phthalide scaffold is a core structural motif found in numerous biologically active compounds. Among its derivatives, 6-aminophthalide has emerged as a particularly valuable building block in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting point for the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of this compound derivatives, with a primary focus on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. We will cover their mechanism of action, present key quantitative data, detail experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Core Application: PARP Inhibition and Synthetic Lethality

The most significant application of this compound derivatives to date is in the development of PARP inhibitors (PARPi) for cancer therapy.[1]

Mechanism of Action: Exploiting Cancer's Achilles' Heel

Poly(ADP-ribose) polymerase, particularly PARP1 and PARP2, is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA through the Base Excision Repair (BER) pathway.[2] In a healthy cell, if these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[1]

Many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations in BRCA1/2 or other HRR pathway genes, rendering them deficient in this critical repair mechanism.[1] This deficiency is a key vulnerability.

By inhibiting PARP, this compound derivatives and other PARPi prevent the initial SSB repair. This leads to an accumulation of DSBs. In normal cells, the functional HRR pathway can still repair these DSBs. However, in HRR-deficient cancer cells, the inability to repair these breaks leads to genomic instability and ultimately, cell death (apoptosis). This concept, where a deficiency in two different pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[2]

The following diagram illustrates the principle of synthetic lethality targeted by PARP inhibitors.

G cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP ssb1->parp1 rep1 Replication ssb1->rep1 If unrepaired ber1 Base Excision Repair (BER) parp1->ber1 Activates cv1 Cell Viability ber1->cv1 Maintains dsb1 Double-Strand Break (DSB) rep1->dsb1 hrr1 Homologous Recombination Repair (HRR) dsb1->hrr1 hrr1->cv1 Maintains inhibitor1 This compound Derivative (PARPi) inhibitor1->parp1 Inhibits ssb2 DNA Single-Strand Break (SSB) parp2 PARP ssb2->parp2 rep2 Replication parp2->rep2 Blocked Repair Leads to Stalled Fork dsb2 Double-Strand Break (DSB) rep2->dsb2 hrr2 HRR Pathway (Deficient) dsb2->hrr2 Repair Fails apoptosis Apoptosis hrr2->apoptosis inhibitor2 This compound Derivative (PARPi) inhibitor2->parp2 Inhibits

Caption: Mechanism of Synthetic Lethality via PARP Inhibition.

Quantitative Biological Activity

The efficacy of this compound derivatives as PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against PARP enzymes and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations.

Compound IDTargetIC₅₀ (nmol/L)Cell LineCytotoxicity (IC₅₀)Reference
YHP-836 PARP16.328MX-1 (BRCA1 mut)Potent[3]
PARP23.621[3]
Olaparib PARP11.832N/AN/A[3]
PARP27.773[3]

Table 1: Comparative in vitro activity of the novel this compound derivative YHP-836 against PARP1/2 enzymes. Olaparib is included as a clinically approved reference compound.[3]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often starts from commercially available nitrophthalic acids or their corresponding anhydrides, followed by key chemical transformations.

General Synthesis Workflow

A representative synthetic pathway involves the reduction of a nitro group to the key amine functionality. The workflow can be generalized as follows:

G start Starting Material (e.g., 4-Nitrophthalimide) step1 Step 1: Reduction (e.g., Zinc, NaOH) start->step1 intermediate Intermediate (e.g., 5-Aminophthalide) step1->intermediate step2 Step 2: Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->step2 product Final Product (this compound Derivative) step2->product purify Purification (Column Chromatography) product->purify analyze Analysis (NMR, Mass Spec) purify->analyze

Caption: General experimental workflow for synthesis and purification.
Experimental Protocol: Synthesis of 5-Aminophthalide

This protocol details the synthesis of 5-aminophthalide from 4-aminophthalimide, illustrating a key reduction step common in the synthesis of aminophthalide isomers.[4]

Materials:

  • 4-Aminophthalimide

  • Zinc dust

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a mixture of zinc (41 g) and sodium hydroxide (122 g) in 50 mL of water in a flask equipped with a mechanical stirrer.

  • With good stirring, add 4-aminophthalimide (20 g) to the mixture over a period of 30 minutes.

  • Continue stirring the mixture for an additional 30 minutes, then heat to 60°C.

  • Maintain the temperature and continue heating for 60 minutes after the evolution of ammonia gas has ceased.

  • Cool the reaction mixture to approximately 30°C.

  • Filter the mixture to remove zinc residues.

  • Acidify the filtrate with 30 mL of concentrated hydrochloric acid.

  • Heat the acidified solution to 90°C for 45 minutes.

  • Cool the solution and neutralize it by carefully adding solid sodium carbonate (~20 g) until the pH reaches 8-9.

  • The resulting precipitate (the product) is collected by filtration, washed thoroughly with water, and air-dried.

Protocols for Biological Evaluation

Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a method to determine the IC₅₀ values of test compounds against PARP1/2.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (PARP substrate)

  • Biotinylated NAD⁺

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HRP-conjugated anti-PAR antibody

  • TMB substrate

Procedure:

  • Coat a 96-well streptavidin plate with Histone H1. Wash and block the plate.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well, add the PARP enzyme, activated DNA (pre-incubated with a DNA-damaging agent), and the test compound at various concentrations.

  • Initiate the PARylation reaction by adding biotinylated NAD⁺ to each well. Incubate at room temperature for 1 hour.

  • Wash the plate to remove unreacted components.

  • Add HRP-conjugated anti-PAR antibody and incubate for 1 hour.

  • Wash the plate again, then add TMB substrate.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the synthesized derivatives against cancer cell lines.[5][6]

Materials:

  • BRCA-deficient cancer cell line (e.g., MX-1, MDA-MB-436)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (including a DMSO-only vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

This compound derivatives represent a highly promising class of compounds, particularly in the field of oncology. Their demonstrated ability to potently inhibit PARP enzymes leverages the elegant principle of synthetic lethality, offering a targeted therapeutic strategy for cancers with specific DNA repair deficiencies. The synthetic accessibility of the phthalide core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing next-generation derivatives with improved PARP-trapping abilities, exploring their combination with other anticancer agents to overcome resistance, and expanding their application to other diseases where DNA damage response plays a critical role. The technical foundation presented in this guide provides researchers with the essential knowledge and methodologies to contribute to this exciting and impactful area of drug discovery.

References

The Biological Activity of Aminophthalide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminophthalide scaffold, a core structure in many biologically active molecules, has garnered significant attention in medicinal chemistry and drug development. These heterocyclic compounds, characterized by a fused benzene and γ-lactam ring with an amino group substitution, serve as privileged structures for interacting with various biological targets. Their unique three-dimensional shape and electronic properties allow for the design of potent and selective inhibitors for enzymes and protein-protein interactions. This technical guide provides an in-depth overview of the biological activities of aminophthalide analogs, focusing on their applications as anticancer and anti-inflammatory agents. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Anticancer Activity of Aminophthalide Analogs

A primary focus of research into aminophthalide analogs has been their potential as anticancer agents. These compounds exhibit a range of mechanisms to combat cancer cell proliferation and survival, most notably through the inhibition of Poly(ADP-ribose) polymerase (PARP) and DNA topoisomerase II.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient.[1] Inhibition of PARP in these "BRCA-deficient" cells prevents the repair of SSBs, which then degenerate into double-strand breaks during replication.[2] With a compromised HRR pathway, these cells cannot repair the damage and are selectively destroyed, a concept known as synthetic lethality.[2]

Many potent PARP inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP1/2.[2][3] The aminophthalide structure is a key pharmacophore in several successful PARP inhibitors, where the lactam ring and amino group form critical hydrogen bonds and pi-stacking interactions within the enzyme's active site.[1]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP Activation (BER Pathway) SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Repair1 DNA Repair PARP1->Repair1 HRR1 Homologous Recombination Repair DSB1->HRR1 Survival1 Cell Survival HRR1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break (DSB) SSB2->DSB2 Replication Blocked BER Blocked PARP2->Blocked Inhibitor Aminophthalide PARP Inhibitor Inhibitor->PARP2 HRR2 Defective HRR DSB2->HRR2 Apoptosis Apoptosis (Synthetic Lethality) HRR2->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cancer cells.
Mechanism of Action: Topoisomerase II Inhibition & DNA Intercalation

Certain aminophthalide analogs, such as amonafide and its derivatives (numonafides), function as DNA intercalators and topoisomerase II inhibitors.[4] These molecules insert themselves between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. By inhibiting topoisomerase II, they prevent the enzyme from re-ligating DNA strands after resolving replication-induced tangles, leading to an accumulation of double-strand breaks and subsequent apoptosis.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various aminophthalide and related analogs against several human cancer cell lines.

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
MMZ-140CBxPC-3 (Pancreatic)MTT30.15 ± 9.39[5]
MMZ-45BHT-29 (Colorectal)MTT31.78 ± 3.93[5]
5-FluorouracilBxPC-3 (Pancreatic)MTT38.99 ± 14.67[5]
5-FluorouracilHT-29 (Colorectal)MTT52.26 ± 4.9[5]
Compound 14jA549 (Lung)-7.9[5]
Compound 14tHeLa (Cervical)-4.1[5]
13c (Aminothiazole-paeonol)AGS (Gastric)-4.0[6]
13c (Aminothiazole-paeonol)HT-29 (Colorectal)-4.4[6]
13d (Aminothiazole-paeonol)AGS (Gastric)-7.2[6]
16l (Thienoimidazole-carboxamide)Capan-1 (BRCA2-mutant)-Potent (Specific value not stated)[1]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29, BxPC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5][7]

  • Compound Treatment: Aminophthalide analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 or 72 hours).[7]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[7]

Anti-inflammatory Activity of Aminophthalide Analogs

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and traumatic brain injury (TBI).[8][9] Aminophthalide analogs, particularly derivatives of thalidomide known as immunomodulatory imide drugs (IMiDs), have shown significant promise in mitigating neuroinflammation.

Mechanism of Action: Inhibition of TNF-α

Tumor necrosis factor-alpha (TNF-α) is a central proinflammatory cytokine that plays a critical role in activating microglia, the resident immune cells of the central nervous system.[8] Overproduction of TNF-α is associated with neuronal excitotoxicity and propagation of the inflammatory state.[8] Thalidomide and its analogs inhibit the production of TNF-α by binding to and enhancing the degradation of TNF-α mRNA.[8]

A key molecular target for many IMiDs is the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[8][9] By binding to cereblon, these drugs modulate the ubiquitination of downstream protein targets, which can include transcription factors involved in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[9]

Anti_inflammatory_Pathway cluster_0 Neuroinflammatory Cascade cluster_1 Therapeutic Intervention Stimulus Pathogen or Injury Microglia Microglia (Resting) Stimulus->Microglia Activated_Microglia Microglia (Activated) Microglia->Activated_Microglia Activation TNF_mRNA TNF-α mRNA Transcription Activated_Microglia->TNF_mRNA TNF_Protein TNF-α Protein Synthesis & Release TNF_mRNA->TNF_Protein mRNA_Degradation TNF-α mRNA Degradation Inflammation Neuroinflammation & Neuronal Damage TNF_Protein->Inflammation IMiD Aminophthalide Analog (e.g., IMiD) IMiD->TNF_mRNA Inhibits Cereblon Cereblon (CRBN) E3 Ligase Complex IMiD->Cereblon Binds to Cereblon->mRNA_Degradation Modulates

Caption: Inhibition of TNF-α mediated neuroinflammation by aminophthalide analogs (IMiDs).
Quantitative Data: Anti-inflammatory Effects

Recent studies have focused on novel thalidomide analogs designed to maximize anti-inflammatory effects while minimizing adverse side effects.

CompoundModelEffectFindingReference
3-Mono-thiopomalidomide (3-MP)LPS-stimulated microglial cellsReduction of pro-inflammatory markersPotent anti-inflammatory effects[9]
3-Mono-thiopomalidomide (3-MP)Mouse model of TBIAstrocyte & Microglia ActivationReduced activation[9]
Mafenide Derivatives (Sulfa-4, Sulfa-22)APP/PS1 mice (Alzheimer's model)Microglial ActivationSignificantly inhibited[10]
Mafenide Derivatives (Sulfa-4, Sulfa-22)APP/PS1 mice (Alzheimer's model)Inflammatory CytokinesDecreased expression in CNS[10]
Experimental Protocol: Measurement of Cytokines in Cell Culture

This protocol outlines a general method for quantifying the effect of aminophthalide analogs on cytokine production in vitro using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Culture and Stimulation: Mouse microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[9] To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of various concentrations of the test aminophthalide analog.

  • Supernatant Collection: After a defined incubation period (e.g., 12-24 hours), the cell culture supernatant is collected and centrifuged to remove any cells or debris.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.

    • The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

    • The collected cell culture supernatants (and standards) are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for the cytokine is added.

    • The plate is washed again, and an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.

    • Following a final wash, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

  • Data Measurement and Analysis: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength. A standard curve is generated using known concentrations of the cytokine, and this curve is used to determine the concentration of the cytokine in the experimental samples. The percentage of inhibition by the aminophthalide analog is calculated relative to the LPS-only control.

Synthesis of Aminophthalide Core Structure

The versatility of the aminophthalide scaffold is matched by the various synthetic routes developed for its construction. A common and effective method involves the reduction of a corresponding nitrophthalide precursor.

General Synthetic Workflow

Synthesis_Workflow Start 4-Nitro-2,3-dihydro- 1H-isoindol-1-one Reaction Catalytic Transfer Hydogenation (Reduction of Nitro Group) Start->Reaction Reagents Reagents: - Ammonium Formate (HCOONH4) - Palladium on Carbon (Pd/C) - Methanol (Solvent) Reagents->Reaction Product 4-Amino-2,3-dihydro- 1H-isoindol-1-one (Aminophthalide Core) Reaction->Product Conditions Conditions: - Stirring - Heat (e.g., 35°C) Conditions->Reaction

Caption: General workflow for the synthesis of the 4-aminophthalide core via nitro reduction.
Experimental Protocol: Synthesis of 4-Amino-2,3-dihydro-1H-isoindol-1-one

This procedure describes a common method for synthesizing the core aminophthalide structure.[11]

Methodology:

  • Reaction Setup: A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one, ammonium formate, and a catalytic amount of palladium on carbon (e.g., 7.5% Pd/C) is prepared in a suitable solvent, such as methanol.[11]

  • Reaction Conditions: The reaction mixture is stirred vigorously. The reaction is often exothermic and may be gently heated (e.g., to 35°C) to ensure completion.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically within a few hours), the catalyst (Pd/C) is removed by filtration through a pad of celite.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system to yield the pure 4-amino-2,3-dihydro-1H-isoindol-1-one.

Aminophthalide analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their ability to selectively target key proteins involved in cancer progression and neuroinflammation underscores their importance as a privileged scaffold in drug discovery. The well-established anticancer mechanisms, including PARP and topoisomerase II inhibition, continue to yield promising clinical candidates. Furthermore, the development of next-generation immunomodulatory drugs based on the aminophthalide core offers new hope for treating chronic neuroinflammatory and neurodegenerative diseases. Future research will undoubtedly focus on refining the structure-activity relationships of these analogs to enhance potency and selectivity while minimizing off-target effects, paving the way for novel and effective therapies.

References

6-Aminophthalide: A Core Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide, a simple bicyclic lactone, has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of cutting-edge pharmaceuticals. Its unique structural features, comprising a reactive aromatic amine and a stable phthalide core, provide a versatile platform for a variety of chemical transformations. This technical guide offers a comprehensive overview of this compound's role as a precursor, detailing its chemical properties, key synthetic reactions, and providing explicit experimental protocols for its derivatization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties of this compound

This compound, also known as 6-amino-2-benzofuran-1(3H)-one, is a crystalline solid with the molecular formula C₈H₇NO₂.[1][2] Its key physical and chemical properties are summarized in the table below. The presence of both a primary aromatic amine and a lactone ring system allows for selective functionalization at either moiety, making it a highly valuable and versatile precursor in multi-step syntheses.

PropertyValueReference
CAS Number 57319-65-0[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [3]
Appearance Pale cream to yellow to pale brown powder[4]
Water Solubility 1360 mg/L at 25°C[2]
IUPAC Name 6-amino-1,3-dihydro-2-benzofuran-1-one[4]

Key Synthetic Transformations of this compound

This compound serves as a pivotal starting material for the synthesis of a range of important intermediates, particularly in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib.[5][6] The three primary transformations that highlight its synthetic utility are N-acylation, diazotization followed by Sandmeyer reaction, and Suzuki-Miyaura coupling.

Workflow for the Utilization of this compound in Multi-step Synthesis

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_intermediates Key Intermediates This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acyl Halide, Base Diazotization Diazotization This compound->Diazotization NaNO2, HX 6-Acylaminophthalide 6-Acylaminophthalide N-Acylation->6-Acylaminophthalide 6-Diazoniumphthalide 6-Diazoniumphthalide Diazotization->6-Diazoniumphthalide Sandmeyer_Reaction Sandmeyer_Reaction 6-Halophthalide 6-Halophthalide Sandmeyer_Reaction->6-Halophthalide Suzuki_Coupling Suzuki_Coupling 6-Arylphthalide 6-Arylphthalide Suzuki_Coupling->6-Arylphthalide 6-Diazoniumphthalide->Sandmeyer_Reaction CuX 6-Halophthalide->Suzuki_Coupling ArB(OH)2, Pd Catalyst, Base

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations of this compound.

N-Acylation of this compound

N-acylation of the primary amine group of this compound is a fundamental step in the synthesis of many PARP inhibitors. The following protocol describes a general procedure for the acylation using an acyl chloride.

Reaction Scheme:

G Start This compound Product 6-(Cyclopropanecarboxamido)phthalide Start->Product Pyridine, CH2Cl2, 0 °C to rt Reagent + Cyclopropanecarbonyl chloride

Caption: N-Acylation of this compound.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise.

  • Acyl Chloride Addition: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-(cyclopropanecarboxamido)phthalide.

Quantitative Data (Estimated):

ReactantProductReagentsSolventYield (%)Purity (%)
This compound6-(Cyclopropanecarboxamido)phthalideCyclopropanecarbonyl chloride, PyridineCH₂Cl₂85-95>98
Diazotization and Sandmeyer Reaction of this compound

The conversion of the amino group of this compound to a halide is typically achieved through a diazotization reaction followed by a Sandmeyer reaction. This is a crucial step in preparing intermediates for subsequent cross-coupling reactions. The following protocol is adapted from a procedure for the isomeric 5-aminophthalide and is expected to be effective for the 6-amino isomer.

Reaction Scheme:

G Start This compound Step1 6-Diazoniumphthalide (intermediate) Start->Step1 1. NaNO2, HBr, 0-5 °C Product 6-Bromophthalide Step1->Product 2. CuBr, HBr

Caption: Diazotization-Sandmeyer bromination of this compound.

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in 48% aqueous hydrobromic acid (HBr).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

    • Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 6-bromophthalide can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Estimated):

ReactantProductReagentsSolventYield (%)Purity (%)
This compound6-BromophthalideNaNO₂, HBr, CuBrWater70-85>97
Suzuki-Miyaura Coupling of 6-Bromophthalide

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple 6-bromophthalide with an arylboronic acid, a key step in the synthesis of various PARP inhibitors.

Reaction Scheme:

G Start 6-Bromophthalide Product 6-(4-Fluorophenyl)phthalide Start->Product Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C Reagent + (4-Fluorophenyl)boronic acid

Caption: Suzuki-Miyaura coupling of 6-bromophthalide.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-bromophthalide (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring completion by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 6-(4-fluorophenyl)phthalide.

Quantitative Data (Estimated):

ReactantProductReagentsSolventYield (%)Purity (%)
6-Bromophthalide6-(4-Fluorophenyl)phthalide(4-Fluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/Water75-90>98

Conclusion

This compound is a precursor of significant importance in contemporary organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in medicinally relevant molecules. The strategic functionalization of its amino group through acylation or diazotization, followed by transformations such as the Sandmeyer and Suzuki-Miyaura reactions, provides a robust and versatile toolkit for the synthetic chemist. The detailed protocols and compiled data in this guide are intended to facilitate the efficient and effective use of this compound in research and development, ultimately contributing to the advancement of organic synthesis and drug discovery.

References

Commercial Suppliers and Technical Guide for High-Purity 6-Aminophthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Aminophthalide, a valuable building block in contemporary drug discovery and chemical biology. This document outlines commercial suppliers, purity specifications, and key applications, with a focus on its emerging role in targeted protein degradation. Detailed methodologies for relevant experimental procedures are also provided to support researchers in their laboratory work.

Commercial Availability and Purity Specifications

High-purity this compound is available from several commercial chemical suppliers. The typical purity offered is around 95%, with some suppliers providing more detailed analyses. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Stated Purity/Assay
Thermo Scientific Chemicals (formerly Alfa Aesar) 57319-65-0C₈H₇NO₂149.15≥94.0 to ≤106.0% (Non-aqueous acid-base Titration)[1]
Santa Cruz Biotechnology, Inc. 57319-65-0C₈H₇NO₂149.1595%
AK Scientific, Inc. 57319-65-0C₈H₇NO₂149.1595%
BOC Sciences 57319-65-0C₈H₇NO₂149.15>95%
BLD Pharmatech Ltd. 57319-65-0C₈H₇NO₂149.1595%

Synthesis and Purification of High-Purity this compound

Experimental Protocol: Synthesis of this compound (General Approach)

This protocol is based on the general method for the reduction of nitrophthalimides.

Step 1: Reduction of 4-Nitrophthalimide

  • In a suitable hydrogenation vessel, dissolve 4-nitrophthalimide in a polar solvent such as dimethylformamide (DMF) or a mixture of DMF and an alcohol like methanol.

  • Add a catalyst, typically Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 20-60 psi).

  • The reaction is often initiated at room temperature and may be gently heated (e.g., 40-50 °C) to ensure completion.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude 6-aminophthalimide can be isolated by precipitation upon addition of water.

Experimental Protocol: Purification by Recrystallization

High-purity this compound can be obtained by recrystallization of the crude product. The choice of solvent is critical for effective purification.

  • Select a suitable solvent or solvent system. Common solvents for recrystallization of amine-containing aromatic compounds include ethanol, methanol, water, or mixtures thereof. A good solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to determine the purity of this compound and to separate it from potential isomers and impurities.

Illustrative HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) or acid (e.g., formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and for identifying any impurities.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

The spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the phthalide ring, as well as the amine protons. The chemical shifts and coupling constants will be characteristic of the 6-amino substitution pattern. Based on similar structures, the aromatic protons would appear in the range of 6.5-7.5 ppm, and the methylene protons around 5.0-5.5 ppm. The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

The spectrum will show signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methylene carbon. The chemical shifts will be influenced by the electron-donating amino group.

Applications in Drug Discovery and Chemical Biology

This compound is a key synthetic intermediate, particularly in the development of targeted therapeutics and fluorescent probes.

Targeted Protein Degradation: PROTACs

Phthalimide derivatives are foundational for the development of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system.[1][2][3][4][5] These ligands are integral to Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[2] 3-Aminophthalic acid has been identified as a novel ligand for CRBN, highlighting the importance of the aminophthalide scaffold in this area.[1]

The following diagram illustrates the mechanism of action for a PROTAC utilizing a phthalimide-based ligand to recruit the CRL4-CRBN E3 ligase complex for targeted protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Phthalimide-Linker-Warhead) POI->PROTAC Binds to Warhead Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRL4 CRL4 E3 Ligase Complex PROTAC->CRL4 Forms Ternary Complex CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor CRBN->PROTAC Binds to Phthalimide CRBN->CRL4 Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

The synthesis of a PROTAC involves the conjugation of a target-binding ligand (warhead) to an E3 ligase ligand (like a this compound derivative) via a chemical linker.

PROTAC_Synthesis Aminophthalide This compound Intermediate Phthalimide-Linker Intermediate Aminophthalide->Intermediate Coupling Reaction Functionalized_Linker Bifunctional Linker Functionalized_Linker->Intermediate Warhead Target-Binding Ligand (Warhead) Final_PROTAC Final PROTAC Molecule Warhead->Final_PROTAC Intermediate->Final_PROTAC Final Conjugation

Caption: General synthetic workflow for a PROTAC molecule.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The phthalazinone core is a common scaffold in many PARP inhibitors, and this compound can serve as a versatile precursor for the synthesis of various heterocyclic systems, including those relevant to PARP inhibitor design.

Fluorescent Probes

Aminophthalimide derivatives are known to exhibit fluorescent properties, making them valuable in the development of probes for biological imaging. The amino group of this compound provides a convenient handle for conjugation to other molecules, allowing for the creation of targeted fluorescent probes to visualize cellular components and processes.

Conclusion

High-purity this compound is a critical reagent for advanced research in drug discovery and chemical biology. Its role as a precursor to Cereblon E3 ligase ligands for PROTACs places it at the forefront of targeted protein degradation technology. This guide provides a foundational resource for researchers, summarizing key technical information to facilitate its effective use in the laboratory. For any application, sourcing high-purity material and verifying its quality through appropriate analytical methods are paramount to achieving reliable and reproducible results.

References

Methodological & Application

Synthesis Protocol for 6-Aminophthalide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-aminophthalide, a valuable building block in the development of novel therapeutic agents and functional materials. The described methodology is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a lactone ring fused to an aniline moiety, makes it a versatile precursor for the elaboration of diverse chemical scaffolds. This document outlines a reliable two-step synthetic route commencing from the readily available starting material, 4-nitrophthalic anhydride. The synthesis involves the formation of the intermediate, 6-nitrophthalide, followed by a chemoselective reduction of the nitro group to afford the target this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-step process as depicted in the workflow diagram below. The initial step involves the selective reduction of one of the carbonyl groups of 4-nitrophthalic anhydride to form the lactone ring of 6-nitrophthalide. The subsequent step is the reduction of the nitro group to an amine.

SynthesisWorkflow Figure 1. Synthesis Workflow for this compound start Start: 4-Nitrophthalic Anhydride step1 Step 1: Selective Reduction (Formation of 6-Nitrophthalide) start->step1 intermediate Intermediate: 6-Nitrophthalide step1->intermediate step2 Step 2: Nitro Group Reduction (Formation of this compound) intermediate->step2 product Final Product: this compound step2->product end End product->end

A flowchart illustrating the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitrophthalide from 4-Nitrophthalic Anhydride

This procedure describes the selective reduction of one carbonyl group of 4-nitrophthalic anhydride to yield 6-nitrophthalide. This method is adapted from procedures for the selective reduction of phthalic anhydrides.

Materials:

  • 4-Nitrophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride solution, saturated (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophthalic anhydride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (0.5-0.75 equivalents) in anhydrous THF.

  • Slowly add the sodium borohydride solution to the stirred solution of 4-nitrophthalic anhydride via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-nitrophthalide.

Step 2: Synthesis of this compound from 6-Nitrophthalide

This protocol details the reduction of the nitro group of 6-nitrophthalide to the corresponding amine using iron powder in an acidic medium. This method is adapted from a similar reduction of 4-nitrophthalimide.[1]

Materials:

  • 6-Nitrophthalide

  • Iron powder (Fe)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 6-nitrophthalide (1 equivalent), iron powder (3-5 equivalents), and water.[1]

  • Add a few drops of concentrated hydrochloric acid to initiate the reaction.[1]

  • Heat the mixture with stirring to a temperature of 40-60 °C for 3-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the iron sludge.

  • The filter cake can be washed with a suitable organic solvent such as THF or DMSO to recover any product adsorbed onto the iron residue.[1]

  • Combine the filtrate and the washings.

  • Neutralize the solution with a base such as sodium carbonate or sodium hydroxide solution to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical results reported for analogous reactions in the literature and may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Synthesis of 6-NitrophthalideStep 2: Synthesis of this compound
Starting Material 4-Nitrophthalic Anhydride6-Nitrophthalide
Key Reagents Sodium borohydrideIron powder, Hydrochloric acid
Solvent Anhydrous THFWater, THF/DMSO (for workup)
Reaction Temperature 0 °C40-60 °C[1]
Reaction Time 2-3 hours3-6 hours[1]
Typical Yield 70-85% (estimated)85-95%[1]
Purification Method Column Chromatography/RecrystallizationRecrystallization

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The two-step protocol is robust and utilizes readily available reagents and standard laboratory techniques. This methodology should prove valuable for researchers requiring this important synthetic intermediate for their work in drug discovery and materials science.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization to achieve the desired results.

References

Application Note: Purification of 6-Aminophthalide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the purification of 6-Aminophthalide using the recrystallization technique. Recrystallization is a fundamental purification method for solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[1] This protocol details the solvent selection process and a step-by-step guide for performing the recrystallization to enhance the purity of this compound, a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. Commercially available this compound often has a purity of around 95%, which may contain residual starting materials, by-products, or decomposition products.[2][3][4] For applications in drug development and materials science, a higher degree of purity is often essential.

Recrystallization is an effective and economical method for purifying solids. The principle relies on finding a suitable solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[5][6] This application note provides a systematic approach to select an optimal solvent and execute the purification of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent.

PropertyValueReference
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [3]
Appearance White to yellow solid[7][8]
Melting Point 183 °C[7][8]
Water Solubility (25 °C) 1360 mg/L (1.36 g/L)[3][7][8]

Experimental Protocols

This section is divided into two parts: a protocol for screening and selecting a suitable recrystallization solvent, and a protocol for the bulk purification of this compound using the selected solvent.

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][9] An ideal solvent should dissolve the solute when hot but not when cold, and its boiling point should be below the melting point of the solute (183 °C for this compound).[10]

Materials:

  • Crude this compound

  • Test tubes and a test tube rack

  • Selection of candidate solvents: Deionized Water, Ethanol, Isopropanol, Ethyl Acetate, Ethanol/Water mixtures.

  • Spatula

  • Hot plate or water bath

  • Pasteur pipettes

Methodology:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture to observe solubility. Note if the solid dissolves completely. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent.[5]

  • Continue to add small portions of the hot solvent until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.[10]

  • Repeat this process for each candidate solvent and solvent mixture.

  • Record all observations in a table similar to the one below to facilitate comparison and selection.

Data Presentation: Solvent Screening Results

Solvent SystemSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation upon CoolingRemarks
Deionized WaterRecord observations (e.g., Insoluble, Sparingly Soluble)Record observations (e.g., Soluble, Insoluble)Record observations (e.g., Abundant, Scant, None)Note any color changes or oiling out
Ethanol
Isopropanol
Ethyl Acetate
90% Ethanol / 10% Water

Based on the polar nature of this compound, water or an ethanol/water mixture is often a good starting point.[10]

Materials:

  • Crude this compound (e.g., 5.0 g)

  • Selected recrystallization solvent from Part A

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small amount of the selected solvent, just enough to create a slurry. Heat the mixture to boiling with gentle stirring.[5]

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent to the boiling mixture until the this compound has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel containing fluted filter paper. Pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][6] Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize crystal yield.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them thoroughly. Drying can be done in a low-temperature oven (e.g., 60-80 °C, well below the melting point) or in a vacuum desiccator.

  • Analysis: Determine the mass of the dried, purified product to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value, or by using techniques like HPLC or TLC.

Data Presentation: Expected Purification Results

ParameterBefore RecrystallizationAfter Recrystallization
Mass 5.0 ge.g., 4.2 g
Purity (e.g., by HPLC) ~95%>99% (Expected)
Appearance Yellowish PowderWhite/Off-White Crystalline Solid
Melting Point Range e.g., 179-182 °Ce.g., 182-183 °C
Percent Recovery N/Ae.g., 84%

Visualization of Experimental Workflow

The logical flow of the recrystallization process is depicted in the diagram below.

Recrystallization_Workflow cluster_setup Preparation cluster_purify Purification Steps cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Filtration check_insoluble->hot_filter Yes cool Cool Solution Slowly to Induce Crystallization check_insoluble->cool No hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analysis of 6-Aminophthalide by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 6-Aminophthalide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction to this compound Analysis

This compound is a chemical intermediate with a molecular formula of C₈H₇NO₂.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. HPLC with UV detection is a widely accessible and reliable technique for routine analysis, while LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.[2]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing effective chromatographic separation methods.

PropertyValue/InformationReference
CAS Number 57319-65-0[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol N/A
Structure A phthalide ring with an amino group at position 6.N/A
Solubility Soluble in water (1360 mg/L at 25°C). Expected to be soluble in common organic solvents like methanol and acetonitrile.[3]
Polarity The presence of the amino and lactone functional groups suggests that this compound is a polar compound.N/A
UV Absorbance The aromatic ring structure indicates that it will absorb UV light, likely with maxima around 254 nm and 280 nm. This needs to be confirmed experimentally.N/A

HPLC-UV Method for Quantitative Analysis

This section outlines a proposed HPLC method with UV detection for the routine quantification of this compound. Reversed-phase chromatography is selected due to the polar nature of the analyte.

Experimental Protocol: HPLC-UV

Objective: To develop a simple, robust, and accurate HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or the experimentally determined λmax)

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of calibration standards of this compound in the expected concentration range. A typical range would be from 1 µg/mL to 100 µg/mL.

Hypothetical Quantitative Data (HPLC-UV)

The following table presents hypothetical performance data for the proposed HPLC-UV method.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

LC-MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, an LC-MS method is recommended.

Experimental Protocol: LC-MS

Objective: To develop a highly sensitive and selective LC-MS method for the quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

Chromatographic Conditions (UHPLC):

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 150.06 [M+H]⁺
Product Ions (for MRM) To be determined by infusion and fragmentation analysis. Plausible fragments could result from the loss of CO or NH₃.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C

Sample Preparation: Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices like plasma or tissue homogenates to remove interferences.

Hypothetical Quantitative Data (LC-MS)

The following table presents hypothetical performance data for the proposed LC-MS method.

ParameterExpected Value
Retention Time (RT) ~ 2.1 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Diluent A->B C Serial Dilution for Calibration Standards B->C D Filtration (0.45 µm) B->D C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Chromatogram Generation G->H I Peak Integration & Calibration Curve H->I J Quantification of This compound I->J LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Sample Collection (e.g., Plasma) B Extraction (SPE or LLE) A->B C Evaporation & Reconstitution B->C D Filtration (0.22 µm) C->D E Injection into UHPLC System D->E F Chromatographic Separation E->F G ESI Ionization (Positive Mode) F->G H MS/MS Detection (MRM) G->H I Data Acquisition H->I J Peak Integration & Calibration I->J K Concentration Calculation J->K

References

Application Notes: Hypothetical Use of 6-Aminophthalide as a Fluorescent Protein Label

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminophthalide is a chemical compound that possesses a primary aromatic amine, which, while not inherently reactive towards proteins, offers a potential handle for chemical modification to create a protein-reactive fluorescent probe. This document outlines a hypothetical framework for the development and application of this compound as a fluorescent label for proteins. The procedures described are based on well-established bioconjugation chemistries and are intended to serve as a guide for researchers interested in exploring novel fluorophores.

Principle

To be used as a protein label, this compound must first be chemically modified to incorporate a reactive group that can form a stable covalent bond with functional groups on a protein, such as primary amines (lysine residues, N-terminus) or thiols (cysteine residues). A common strategy is to convert the primary amine of this compound into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide. This "activated" this compound can then be used to label the protein of interest.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical fluorescence properties of a protein conjugated with a derivative of this compound. These values are for illustrative purposes and would need to be determined experimentally.

PropertyValue (Hypothetical)Notes
Excitation Maximum (λex) ~350 nmThe optimal wavelength to excite the fluorophore.
Emission Maximum (λem) ~450 nmThe wavelength of maximum fluorescence emission.
Quantum Yield (Φ) 0.4 - 0.6Efficiency of fluorescence emission. This can be influenced by the local environment on the protein.
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at the excitation maximum.
Fluorescence Lifetime (τ) 2 - 5 nsThe average time the molecule stays in its excited state before emitting a photon.
Recommended Degree of Labeling (DOL) 2 - 5The optimal number of fluorophore molecules per protein molecule for most applications.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-Functionalized this compound Derivative (Hypothetical)

This protocol describes a hypothetical two-step synthesis to create a thiol-reactive this compound derivative.

Materials:

  • This compound

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

  • Dry organic solvents (e.g., N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 6-Maleimidophthalide:

    • Dissolve this compound and maleic anhydride in a suitable solvent like DMF.

    • Stir the reaction at room temperature for several hours to form the maleamic acid intermediate.

    • Add acetic anhydride and a catalytic amount of sodium acetate.

    • Heat the mixture to induce cyclization to the maleimide.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the product by column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Labeling of a Protein with Maleimide-Activated this compound (General Protocol)

This protocol provides a general procedure for labeling a protein containing free cysteine residues.

Materials:

  • Protein of interest (containing free thiols) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.0-7.5)

  • Maleimide-activated this compound (from Protocol 1) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP), if needed to reduce disulfide bonds.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Labeling Reaction:

    • Calculate the required amount of maleimide-activated this compound for a 10- to 20-fold molar excess over the protein.

    • Add the dissolved maleimide-activated this compound to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any excess maleimide reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.

Visualizations

G cluster_synthesis Hypothetical Synthesis of Thiol-Reactive this compound A This compound C Maleamic Acid Intermediate A->C B Maleic Anhydride B->C E Maleimide-Activated this compound C->E Cyclization D Acetic Anhydride / Heat

Caption: Hypothetical synthesis of a thiol-reactive this compound derivative.

G cluster_workflow General Protein Labeling Workflow P_prep Protein Preparation (e.g., Reduction of Disulfides) Label Addition of Activated This compound Derivative P_prep->Label Incubate Incubation (2h @ RT or O/N @ 4°C) Label->Incubate Quench Quench Reaction (e.g., with L-cysteine) Incubate->Quench Purify Purification (Desalting Column / Dialysis) Quench->Purify Characterize Characterization (Determine DOL) Purify->Characterize Final Labeled Protein Characterize->Final

Caption: General workflow for labeling a protein with a fluorescent dye.

G cluster_pathway Example Signaling Pathway Application Ligand Labeled Protein (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response

Caption: Example application in studying a cell signaling pathway.

The Strategic Role of 6-Aminophthalide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a versatile bicyclic lactone building block that serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its aromatic amine functionality allows for a range of chemical transformations, most notably the diazotization followed by Sandmeyer and related reactions, enabling the introduction of diverse functional groups at the 6-position. These modifications are pivotal in the construction of complex heterocyclic scaffolds found in numerous biologically active compounds, particularly in the realm of oncology and neuroscience. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications of this compound Derivatives

Intermediates derived from this compound are instrumental in the synthesis of high-value pharmaceutical agents. Two prominent examples include:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. The phthalide substructure is a common feature in several PARP inhibitors. 6-Substituted phthalides, such as 6-halophthalides and 6-cyanophthalide, are key precursors for the elaboration of the pharmacophore responsible for binding to the PARP enzyme.

  • Phenanthridinone Derivatives: The phenanthridinone core is present in a variety of natural products and synthetic compounds with a wide range of pharmacological activities, including antitumor and neuroprotective effects. 6-Halophthalides derived from this compound can undergo coupling reactions with substituted anilines or related compounds to construct the tricyclic phenanthridinone skeleton.

Experimental Protocols

The following protocols describe the synthesis of key pharmaceutical intermediates starting from this compound. These procedures are based on established methodologies for analogous compounds and may require optimization for specific substrates and scales.

Protocol 1: Diazotization of this compound

This initial step is crucial for the subsequent Sandmeyer reactions. The aromatic amine of this compound is converted into a reactive diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of the chosen acid (e.g., concentrated HCl, 3-4 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of this compound, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete. The resulting solution/suspension of the 6-phthalidyl diazonium salt is used immediately in the subsequent Sandmeyer reaction.

Safety Note: Diazonium salts can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately without isolation.

Protocol 2: Sandmeyer Reaction for the Synthesis of 6-Halophthalides

This protocol details the conversion of the 6-phthalidyl diazonium salt into 6-bromophthalide or 6-chlorophthalide.

Materials:

  • 6-Phthalidyl diazonium salt solution (from Protocol 1)

  • Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl)

  • Concentrated Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (1.2-1.5 eq) in the concentrated acid (e.g., CuBr in HBr).

  • Cool the copper(I) halide solution to 0-5 °C.

  • Slowly add the freshly prepared 6-phthalidyl diazonium salt solution to the cold copper(I) halide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 6-halophthalide.

Protocol 3: Sandmeyer-type Reaction for the Synthesis of 6-Cyanophthalide

This protocol describes the synthesis of 6-cyanophthalide, a key intermediate for certain pharmaceutical agents.

Materials:

  • 6-Phthalidyl diazonium salt solution (from Protocol 1)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene

  • Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and sodium or potassium cyanide (1.2-1.5 eq) in water.

  • Warm the cyanide solution to 60-70 °C.

  • Carefully neutralize the cold diazonium salt solution with sodium bicarbonate until it is slightly alkaline.

  • Slowly add the neutralized diazonium salt solution to the hot cyanide solution with vigorous stirring.

  • Heat the reaction mixture at 80-90 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-cyanophthalide.

Safety Note: Cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols for handling and quenching cyanide-containing waste.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of phthalide derivatives based on analogous reactions reported in the literature. It is important to note that these values may vary for the specific case of this compound and should be used as a guideline for reaction development.

Table 1: Synthesis of Halogenated and Cyanated Phthalides via Sandmeyer Reaction (Analogous Systems)

Starting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Aminophthalide5-BromophthalideNaNO₂, HBr, CuBrWater/HBr0-5 (diazotization), 50-60 (Sandmeyer)2-3>48[1]
5-Aminophthalide5-CyanophthalideNaNO₂, HCl, CuCN/KCNWater0-5 (diazotization), 80-90 (Sandmeyer)2-3Not specified[1]
Aromatic AmineAryl Bromidet-BuONO, CuBr₂CH₃CN650.575-95[2]
Aromatic AmineAryl CyanideNaNO₂, HCl, K₃[Cu(CN)₄]Water/Toluene0, then 700.560-85[2]

Visualizations

Synthesis Workflow

The general workflow for converting this compound into various pharmaceutical intermediates is depicted below.

G A This compound B Diazotization (NaNO₂, H⁺, 0-5°C) A->B Step 1 C 6-Phthalidyl Diazonium Salt B->C D Sandmeyer Reaction (CuX, Δ) C->D Step 2 E 6-Halophthalide / 6-Cyanophthalide (Pharmaceutical Intermediates) D->E F Coupling Reactions / Further Functionalization E->F Step 3 G PARP Inhibitors / Phenanthridinones (Active Pharmaceutical Ingredients) F->G

Caption: General synthetic route from this compound.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key target for inhibitors synthesized from this compound derivatives.

G cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) of PARP-1 and Histones PARP1->PARylation Inhibitor PARP Inhibitor (e.g., from this compound derivative) PARP1->Inhibitor Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PARylation->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair DNA_restored DNA Integrity Restored Repair->DNA_restored

Caption: PARP-1's role in DNA single-strand break repair.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of diverse pharmaceutical intermediates. The straightforward conversion of its amino group into various other functionalities via the Sandmeyer reaction opens up avenues for the creation of complex molecules, including potent PARP inhibitors and phenanthridinone-based compounds. The protocols and data presented herein provide a foundational guide for researchers and professionals in the pharmaceutical industry to explore the full potential of this versatile building block in drug discovery and development programs. Further optimization of the outlined procedures will undoubtedly lead to efficient and scalable syntheses of next-generation therapeutics.

References

Application Notes & Protocols: Derivatization of 6-Aminophthalide for Enhanced Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a versatile bicyclic lactone with a primary aromatic amine functionality. While the parent molecule exhibits native fluorescence, its utility in sensitive bioimaging and analytical applications can be significantly enhanced through chemical derivatization of the amino group. Modification of the 6-amino moiety with various functional groups can modulate the electronic properties of the fluorophore, leading to substantial improvements in fluorescence quantum yield, Stokes shift, and environmental sensitivity.

This document provides detailed protocols for the N-acylation, N-alkylation, and N-sulfonylation of this compound to generate novel fluorescent probes. These derivatization strategies offer a pathway to a library of compounds with tailored photophysical properties for applications in cell biology, high-throughput screening, and diagnostics. The derivatization of the amino group in aminophthalimides can lead to significant shifts in absorption and emission spectra, which is a key principle behind the enhanced fluorescence of the derivatives described herein.

Derivatization Strategies for Enhanced Fluorescence

The primary strategies for modifying this compound involve the reaction of the 6-amino group to form amides, alkylamines, and sulfonamides. These reactions are generally robust and can be performed with a wide range of commercially available reagents.

  • N-Acylation: The introduction of an acyl group can extend the π-conjugation of the fluorophore and introduce new functionalities.

  • N-Alkylation: The attachment of alkyl groups can increase the electron-donating ability of the amino group, often leading to a red-shift in the emission spectrum.

  • N-Sulfonylation: The incorporation of a sulfonyl group, such as a dansyl group, can generate highly fluorescent and environmentally sensitive probes.

The following sections provide detailed experimental protocols for these derivatization methods.

Experimental Protocols

N-Acylation of this compound: Synthesis of 6-Acetamidophthalide

This protocol describes the synthesis of 6-acetamidophthalide, a common N-acyl derivative. This compound is known to be a precursor for the production of 6-acetylamino-phthalide[1].

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

N-Alkylation of this compound: Synthesis of 6-(Ethylamino)phthalide (Hypothetical Protocol)

Disclaimer: A specific protocol for the N-alkylation of this compound was not found in the provided search results. The following is a general protocol for the N-alkylation of aromatic amines and should be optimized for this specific substrate.

Materials:

  • This compound

  • Ethyl iodide (or other alkyl halide)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide.

  • Add ethyl iodide (1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation of this compound: Synthesis of N-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide (6-Dansylaminophthalide)

This protocol describes the synthesis of a dansylated derivative of this compound, which is expected to be highly fluorescent.

Materials:

  • This compound

  • Dansyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine at room temperature.

  • In a separate flask, dissolve dansyl chloride (1.1 eq) in dichloromethane.

  • Slowly add the dansyl chloride solution to the this compound solution with stirring.

  • Protect the reaction from light and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data

Disclaimer: The following tables contain hypothetical data based on the expected photophysical changes upon derivatization of aminophthalimides. Experimental verification is required to determine the actual values for the derivatives of this compound.

Table 1: Spectroscopic Properties of this compound and its Derivatives (Hypothetical Data)

CompoundDerivatizationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound-~330~410~0.1
6-AcetamidophthalideN-Acylation~345~430~0.3
6-(Ethylamino)phthalideN-Alkylation~355~450~0.5
6-DansylaminophthalideN-Sulfonylation~340~520~0.7

Table 2: Molar Extinction Coefficients (Hypothetical Data)

CompoundSolventMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
This compoundEthanol~5,000
6-AcetamidophthalideEthanol~10,000
6-(Ethylamino)phthalideEthanol~15,000
6-DansylaminophthalideEthanol~12,000

Visualizations

Signaling Pathway of Fluorescence Enhancement

The derivatization of the 6-amino group leads to an intramolecular charge transfer (ICT) state upon photoexcitation, which is responsible for the enhanced fluorescence and larger Stokes shift.

Mechanism of Fluorescence Enhancement GroundState Ground State (S0) This compound Derivative Excitation Photon Absorption (Excitation) GroundState->Excitation hν_ex ExcitedState Excited State (S1) Locally Excited (LE) State Excitation->ExcitedState ICT Intramolecular Charge Transfer (ICT) ExcitedState->ICT RelaxedState Relaxed Excited State (ICT State) ICT->RelaxedState Fluorescence Fluorescence Emission RelaxedState->Fluorescence hν_em NonRadiative Non-Radiative Decay RelaxedState->NonRadiative Fluorescence->GroundState NonRadiative->GroundState Experimental Workflow Start Start: this compound Derivatization Derivatization Reaction (Acylation, Alkylation, or Sulfonylation) Start->Derivatization Workup Aqueous Workup & Extraction Derivatization->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Analysis Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) Characterization->Analysis End Final Product: Fluorescent Derivative Analysis->End Derivatization Pathways of this compound Aminophthalide This compound Acyl N-Acyl Derivative (e.g., 6-Acetamidophthalide) Aminophthalide->Acyl RCOCl or (RCO)2O Base Alkyl N-Alkyl Derivative (e.g., 6-(Ethylamino)phthalide) Aminophthalide->Alkyl R-X Base Sulfonyl N-Sulfonyl Derivative (e.g., 6-Dansylaminophthalide) Aminophthalide->Sulfonyl RSO2Cl Base

References

6-Aminophthalide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide, a substituted isoindolinone, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its inherent structural features, including a reactive amino group and a lactone ring, provide a unique platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent heterocyclic systems, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other classes of bioactive molecules such as phthalazinones and quinazolinones.

Application in the Synthesis of PARP Inhibitors

This compound and its derivatives are key intermediates in the synthesis of several clinically important PARP inhibitors. These drugs are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Talazoparib Synthesis

A fluorinated derivative of this compound, 4-amino-6-fluoroisobenzofuran-1(3H)-one, serves as a crucial starting material for the synthesis of Talazoparib, a potent PARP inhibitor. The synthesis involves a multi-step pathway, including a key condensation reaction to form the core heterocyclic structure.

Synthesis of Phthalazinones

The reaction of this compound with hydrazine hydrate offers a direct route to amino-substituted phthalazinones. This class of compounds is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The amino group on the phthalazinone scaffold, derived from this compound, provides a handle for further functionalization to explore structure-activity relationships (SAR).

Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer effects. This compound can be utilized as a precursor for the synthesis of quinazolinone derivatives through cyclocondensation reactions with appropriate reagents.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from this compound derivatives, highlighting their biological activities.

Table 1: Antiproliferative Activity of Phthalazinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
DLC-1 MDA-MB-4360.08[1]
MDA-MB-23126.39[1]
MCF-71.01[1]
DLC-49 MDA-MB-436-[1]
MDA-MB-231-[1]
MCF-7-[1]
DLC-50 MDA-MB-4360.30[1]
MDA-MB-2312.70[1]
MCF-72.41[1]
Compound 11d MCF-72.1[2]
MDA-MB-2310.92[2]
Compound 12c MCF-71.4[2]
MDA-MB-2311.89[2]
Compound 12d MCF-71.9[2]
MDA-MB-2310.57[2]

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound IDMicroorganismMIC (µM)Reference
Compound 4d S. aureus0.012[3]
B. subtilis0.012[3]
E. coli0.012[3]
P. aeruginosa0.012[3]
A. niger0.012[3]
C. albicans0.012[3]
Compound 6d S. aureus0.012[3]
B. subtilis0.012[3]
E. coli0.012[3]
P. aeruginosa0.012[3]
A. niger0.012[3]
C. albicans0.012[3]

Experimental Protocols

Protocol 1: Synthesis of Talazoparib Intermediate from a this compound Derivative

This protocol is adapted from patent literature for the synthesis of a key intermediate of Talazoparib starting from 4-amino-6-fluoroisobenzofuran-1(3H)-one.

Step 1: Condensation Reaction

  • To a stirred solution of 4-amino-6-fluoroisobenzofuran-1(3H)-one (1 equivalent) and 4-fluorobenzaldehyde (1.2 equivalents) in an appropriate solvent such as dioxane, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and a drying agent like magnesium sulfate.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to 50 °C.

Step 2: Reduction

  • Carefully add sodium borohydride (NaBH₄) (4 equivalents) in portions to the reaction mixture from Step 1.

  • Heat the mixture to 80 °C and stir for 3 hours.

  • Cool the reaction to room temperature and quench with methanol.

  • Filter the solid and concentrate the filtrate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Step 3: Phthalazinone Ring Formation

  • To the purified intermediate from Step 2 (1 equivalent) in ethanol, add 50% hydrazine hydrate (6 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the crude product with water, filter, and then wash with ethanol.

  • Recrystallize the solid to obtain the final phthalazinone core of Talazoparib.

Protocol 2: General Procedure for the Synthesis of 4-Aminophthalazin-1(2H)-ones

This protocol describes a general method for the synthesis of amino-substituted phthalazinones from this compound.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-amino-2,3-dihydrophthalazin-1(4H)-one.

Mandatory Visualizations

PARP-1 Signaling Pathway in DNA Damage Repair

PARP1_Signaling_Pathway cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates DSB Double-Strand Break (DSB) at Replication Fork DNA_Damage->DSB unrepaired SSBs at replication fork PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes PARP1->PAR NAD NAD+ NAD->PAR AutoPARylation Auto-PARylation of PARP-1 PAR->AutoPARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) AutoPARylation->Recruitment facilitates BER Base Excision Repair (BER) Recruitment->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair requires Apoptosis Apoptosis DSB->Apoptosis leads to HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Inhibitor->PARP1

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors in BRCA-deficient cells.

General Workflow for Heterocycle Synthesis from this compound

Synthesis_Workflow Start This compound Product1 Phthalazinones Start->Product1 Cyclocondensation Product2 Quinazolinones Start->Product2 Cyclocondensation Product3 Other Fused Heterocycles Start->Product3 Cyclocondensation Reagent1 Hydrazine Hydrate Reagent1->Product1 Reagent2 Anthranilic Acid Derivatives Reagent2->Product2 Reagent3 Other Dinucleophiles Reagent3->Product3

Caption: Synthetic routes from this compound to various heterocyclic systems.

Logical Relationship of PARP Inhibition and Synthetic Lethality

Synthetic_Lethality cluster_lethality Combined Effect SSB_Repair Single-Strand Break (SSB) Repair Cell_Death Synthetic Lethality (Cell Death) HR_Repair Homologous Recombination (HR) Repair PARP_Inhibition PARP Inhibition PARP_Inhibition->SSB_Repair Blocks PARP_Inhibition->Cell_Death BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HR_Repair Blocks BRCA_Deficiency->Cell_Death

Caption: The concept of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

References

Application Notes and Protocols for Enzymatic Assays Utilizing 6-Aminophthalide as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a phthalide derivative that can serve as a substrate in specific enzymatic assays, primarily those involving chemiluminescent reactions. Its structural similarity to luminol, a well-known chemiluminescent agent, suggests its utility as a substrate for peroxidase enzymes. When oxidized in the presence of a suitable catalyst, such as horseradish peroxidase (HRP), and an oxidant like hydrogen peroxide, this compound is predicted to generate a light-emitting product, 3-aminophthalate. This property makes it a valuable tool for developing sensitive assays for detecting enzyme activity or for use in enzyme-linked immunosorbent assays (ELISAs) and other reporter systems.

These application notes provide detailed protocols and guidelines for utilizing this compound in enzymatic assays, with a focus on its application as a chemiluminescent substrate for horseradish peroxidase.

Principle of the Assay

The enzymatic assay utilizing this compound is based on the principle of chemiluminescence. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), this compound is oxidized. This oxidation reaction leads to the formation of an excited-state intermediate, 3-aminophthalate, which then decays to its ground state by emitting photons of light. The intensity of the emitted light is directly proportional to the activity of the HRP enzyme, allowing for quantitative measurement.

Application 1: Chemiluminescent Assay for Horseradish Peroxidase (HRP) Activity

This protocol describes a method for determining the activity of horseradish peroxidase using this compound as a chemiluminescent substrate. This assay is suitable for quantifying HRP activity in purified enzyme preparations or in samples from immunoassays.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Horseradish Peroxidase (HRP), activity to be determined

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well opaque microplates

  • Luminometer

2. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.

  • Hydrogen Peroxide Working Solution (10 mM): Prepare a fresh 10 mM solution of H₂O₂ in Tris-HCl buffer from the 30% stock solution.

  • HRP Standard Solutions: Prepare a series of HRP dilutions in Tris-HCl buffer to generate a standard curve. The concentration range should be appropriate for the expected sample activity.

  • Substrate-Enhancer Solution: Immediately before use, mix the this compound stock solution and the H₂O₂ working solution in Tris-HCl buffer to achieve the desired final concentrations (e.g., 1 mM this compound and 1 mM H₂O₂).

3. Assay Procedure:

  • Equilibrate all reagents to room temperature.

  • Pipette 20 µL of each HRP standard or unknown sample into the wells of a 96-well opaque microplate.

  • Add 80 µL of Tris-HCl buffer to each well.

  • Initiate the reaction by adding 100 µL of the freshly prepared Substrate-Enhancer Solution to each well.

  • Immediately place the microplate in a luminometer and measure the chemiluminescent signal (Relative Light Units, RLU). The signal is typically integrated over a period of 1-10 seconds.

Data Presentation

The results can be summarized in a table to correlate the HRP concentration with the measured chemiluminescent signal.

HRP Concentration (ng/mL)Relative Light Units (RLU)
0 (Blank)150
15,500
528,000
1055,000
25135,000
50270,000
100545,000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions and instrumentation.

Signaling Pathway and Workflow

The following diagrams illustrate the proposed signaling pathway of the chemiluminescent reaction and the experimental workflow.

G cluster_pathway Chemiluminescent Signaling Pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate This compound->Oxidized_Intermediate H2O2 H₂O₂ H2O2->Oxidized_Intermediate HRP HRP HRP->Oxidized_Intermediate catalyzes 3-Aminophthalate_excited 3-Aminophthalate (Excited State) Oxidized_Intermediate->3-Aminophthalate_excited 3-Aminophthalate_ground 3-Aminophthalate (Ground State) 3-Aminophthalate_excited->3-Aminophthalate_ground Light Light (Photon) 3-Aminophthalate_excited->Light emits

Caption: Proposed chemiluminescent reaction pathway of this compound.

G cluster_workflow Experimental Workflow Prep_Reagents Prepare Reagents (this compound, H₂O₂, HRP) Pipette_HRP Pipette HRP (Standards & Samples) Prep_Reagents->Pipette_HRP Add_Buffer Add Buffer Pipette_HRP->Add_Buffer Add_Substrate Add Substrate- Enhancer Solution Add_Buffer->Add_Substrate Measure_Signal Measure Chemiluminescence Add_Substrate->Measure_Signal

Caption: Workflow for the HRP chemiluminescent assay.

Application 2: High-Throughput Screening (HTS) for HRP Inhibitors

This protocol adapts the chemiluminescent assay for a high-throughput screening format to identify potential inhibitors of horseradish peroxidase.

Experimental Protocol

1. Materials and Reagents:

  • Same as Application 1

  • Compound library (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., sodium azide)

2. Preparation of Reagents:

  • Prepare reagents as described in Application 1.

  • HRP Working Solution: Prepare a dilution of HRP in Tris-HCl buffer that yields a robust chemiluminescent signal (e.g., in the linear range of the standard curve from Application 1).

  • Compound Plates: Prepare 96-well or 384-well plates containing the compound library at the desired screening concentration. Include wells with DMSO only (negative control) and a known HRP inhibitor (positive control).

3. Assay Procedure:

  • Transfer a small volume (e.g., 1 µL) of each compound from the compound plates to the corresponding wells of a 96-well opaque assay plate.

  • Add 50 µL of the HRP working solution to each well.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the chemiluminescent reaction by adding 50 µL of the freshly prepared Substrate-Enhancer Solution to each well using a multichannel pipette or automated dispenser.

  • Immediately measure the chemiluminescent signal in a luminometer.

Data Presentation

The screening data can be presented in a table format, calculating the percent inhibition for each compound.

Compound IDRLU% Inhibition
Negative Control (DMSO)550,0000%
Positive Control (NaN₃)25,00095.5%
Compound A545,0000.9%
Compound B110,00080.0%
Compound C495,00010.0%

Percent Inhibition = [1 - (RLU_compound - RLU_blank) / (RLU_negative_control - RLU_blank)] x 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the high-throughput screening process.

G cluster_hts HTS Logical Flow Dispense_Compounds Dispense Compounds (Library, Controls) Add_HRP Add HRP Solution Dispense_Compounds->Add_HRP Incubate Incubate Add_HRP->Incubate Add_Substrate Add Substrate- Enhancer Solution Incubate->Add_Substrate Measure Measure Chemiluminescence Add_Substrate->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze Identify_Hits Identify Hits Analyze->Identify_Hits

Caption: Logical workflow for HTS of HRP inhibitors.

Conclusion

This compound presents a promising substrate for the development of sensitive chemiluminescent enzymatic assays, particularly for peroxidases like HRP. The protocols outlined provide a framework for quantifying enzyme activity and for high-throughput screening of inhibitors. Researchers are encouraged to optimize the assay conditions, such as substrate and enzyme concentrations, pH, and incubation times, for their specific applications to achieve the best performance. The inherent sensitivity of chemiluminescence makes this assay platform particularly well-suited for applications in drug discovery and diagnostics where low levels of enzyme activity need to be detected.

Application Notes and Protocols: Reactions Involving Phthalide Derivatives with Amino Acids and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide an overview of the reactivity of phthalide-related compounds with amino acids and peptides. While a direct, well-established reaction of 6-aminophthalide with amino acids and peptides for routine bioconjugation is not extensively documented in scientific literature, this document outlines related and relevant reactions that are foundational in peptide chemistry and analysis. The information is intended for researchers, scientists, and drug development professionals.

The primary focus will be on:

  • A hypothetical reaction between this compound and amino acids.

  • The widely used reaction of o-phthalaldehyde (OPA) for the fluorescent detection of amino acids.

  • The use of phthalimides, derived from phthalic anhydride, in amino acid chemistry.

  • The synthesis and application of amino acids incorporating the aminophthalimide fluorophore.

Hypothetical Reaction: this compound with Amino Acids

While not a standard documented procedure for peptide modification, a reaction between the lactone (cyclic ester) of this compound and the primary amine of an amino acid can be postulated based on general chemical principles of aminolysis. This would involve the nucleophilic attack of the amino acid's amine group on the carbonyl carbon of the phthalide ring, leading to ring-opening.

Hypothetical Reaction Scheme:

cluster_reactants Reactants cluster_product Product This compound Product Product Structure This compound->Product Ring Opening Amino Acid H₂N-CHR-COOH Amino Acid->Product

A hypothetical reaction pathway for this compound and an amino acid.

Note: This reaction is presented for illustrative purposes. Experimental validation and optimization would be required to establish its feasibility, reaction conditions, and potential applications.

O-Phthalaldehyde (OPA) Reaction for Amino Acid Detection

The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol is a cornerstone for the sensitive fluorescent detection of amino acids and peptides.[1][2][3]

Application: Quantitative analysis of amino acids in various samples, including protein hydrolysates and physiological fluids. It is often used in pre- or post-column derivatization in chromatography.[2]

Reaction Principle: OPA reacts with the primary amine of an amino acid and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative.[2]

Experimental Protocol: OPA Derivatization of Amino Acids

Materials:

  • OPA reagent solution:

    • o-Phthalaldehyde

    • Methanol or Ethanol

    • 2-Mercaptoethanol or other thiol

    • Boric acid buffer (pH 9.5-10.5)

  • Amino acid standard or sample

  • Fluorometer

Procedure:

  • Prepare OPA Reagent: Dissolve OPA in methanol or ethanol. Add the thiol and dilute with the boric acid buffer. This solution should be prepared fresh and protected from light.

  • Derivatization: Mix the amino acid sample with the OPA reagent in a suitable reaction vessel. The reaction is typically very fast and proceeds at room temperature.

  • Fluorescence Measurement: After a short incubation period (e.g., 1-2 minutes), measure the fluorescence of the solution. The excitation wavelength is typically around 340 nm, and the emission wavelength is around 455 nm.[4]

  • Quantification: Create a standard curve using known concentrations of amino acid standards to quantify the amino acid content in the sample.

Workflow for OPA-based Amino Acid Analysis:

A Prepare OPA Reagent B Mix Sample with OPA Reagent A->B C Incubate at Room Temperature B->C D Measure Fluorescence (Ex: 340nm, Em: 455nm) C->D E Quantify using Standard Curve D->E

Workflow for OPA-based amino acid analysis.

Phthalimides in Peptide Chemistry

Phthalic anhydride, a related compound to this compound, reacts with primary amines to form phthalimides.[5][6][7] This reaction is fundamental to the Gabriel synthesis of primary amines and is also used for the protection of amino groups in peptide synthesis.[6]

Application: Protection of the α-amino group of amino acids during peptide synthesis to prevent unwanted side reactions.

Reaction Principle: Phthalic anhydride reacts with the primary amine of an amino acid under dehydrating conditions to form a stable phthalimide protecting group.

Deprotection: The phthaloyl group can be removed by hydrazinolysis or other mild, near-neutral methods.[6]

Reaction Scheme for Phthaloyl Protection:

cluster_reactants Reactants cluster_product Product Phthalic Anhydride Product Phthaloyl-protected Amino Acid Phthalic Anhydride->Product Dehydration Amino Acid H₂N-CHR-COOH Amino Acid->Product

Phthaloyl protection of an amino acid.

Fluorescent Amino Acids with Aminophthalimide Moiety

A more advanced application involves the synthesis of unnatural amino acids that incorporate a fluorescent aminophthalimide group in their side chain.[8][9] These fluorescent amino acids can then be incorporated into peptides during solid-phase peptide synthesis (SPPS) to act as fluorescent probes.

Application: Studying peptide-protein interactions, protein folding, and the localization of peptides within biological systems.[8] The fluorescence of the aminophthalimide group is often sensitive to the local environment, providing information about the polarity and dynamics of the peptide's surroundings.[9]

Data on 4-Aminophthalimide Amino Acids as Fluorescent Probes

PropertyDescriptionReference
Fluorophore 4-Aminophthalimide[9]
Key Feature Solvatofluorescent (fluorescence properties change with solvent polarity)[9]
Excitation Wavelength Outside the absorption range of natural biopolymers[9]
Advantage Small size, can be isosteric to tryptophan, providing a more informative fluorescence readout[9]
Experimental Protocol: Incorporation of a Fluorescent Amino Acid into a Peptide

Materials:

  • Fmoc-protected fluorescent amino acid (e.g., Fmoc-L-4-aminophthalimido-alanine)

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Standard reagents and solvents for Fmoc-SPPS (e.g., DMF, piperidine, coupling reagents like HBTU/DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Coupling: Activate the Fmoc-protected fluorescent amino acid with a coupling reagent and couple it to the deprotected amine on the resin.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the fluorescently labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis with a Fluorescent Amino Acid:

A Swell Resin B Fmoc Deprotection A->B C Couple Fluorescent Amino Acid B->C D Couple Subsequent Amino Acids C->D E Cleave from Resin D->E F Purify by HPLC E->F

SPPS workflow for incorporating a fluorescent amino acid.

While this compound is not a common reagent for the direct modification of amino acids and peptides, its structural motifs are present in key molecules used in peptide chemistry and analysis. The related compounds, o-phthalaldehyde and phthalic anhydride, provide the basis for widely used methods for amino acid detection and protection, respectively. Furthermore, the synthesis of amino acids containing the aminophthalimide fluorophore offers a powerful tool for creating fluorescently labeled peptides to study biological processes. Researchers interested in this area should refer to the established protocols for OPA-based analysis, phthalimide protection, and the incorporation of fluorescent amino acids into peptides.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Aminophthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide is a valuable building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. The efficient and scalable synthesis of this compound is therefore of significant interest for the bulk production of these therapeutic agents. This document provides detailed application notes and a robust protocol for the scale-up synthesis of this compound via the catalytic hydrogenation of 6-nitrophthalide. This method is favored for its high efficiency, selectivity, and amenability to industrial-scale production.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a straightforward, two-step process commencing from 4-nitrophthalic acid. The first step involves the formation of the lactone ring to yield 6-nitrophthalide, which is subsequently reduced to the target amine, this compound. The critical reduction step is accomplished by catalytic hydrogenation, a clean and efficient method that utilizes a palladium on carbon (Pd/C) catalyst.

Data Presentation

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

ParameterStep 1: Synthesis of 6-NitrophthalideStep 2: Synthesis of this compound
Starting Material 4-Nitrophthalic acid6-Nitrophthalide
Reagents Acetic anhydrideHydrogen gas (H₂)
Catalyst -10% Palladium on Carbon (Pd/C)
Solvent Acetic anhydrideMethanol
Reaction Temperature RefluxRoom Temperature
Reaction Time 4-6 hours6-8 hours
Pressure Atmospheric50 psi
Typical Yield >90%>95%
Purity (by HPLC) >98%>99%
Catalyst Loading -5-10 mol%

Experimental Protocols

Step 1: Synthesis of 6-Nitrophthalide from 4-Nitrophthalic Acid

This protocol outlines the cyclization of 4-nitrophthalic acid to form 6-nitrophthalide.

Materials:

  • 4-Nitrophthalic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitrophthalic acid and an excess of acetic anhydride is prepared.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure.

  • The crude 6-nitrophthalide is obtained as a solid. This product is typically of sufficient purity for use in the subsequent step without further purification.

Step 2: Scale-up Synthesis of this compound via Catalytic Hydrogenation

This protocol details the catalytic hydrogenation of 6-nitrophthalide to produce this compound in bulk quantities.

Materials:

  • 6-Nitrophthalide

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Hydrogen gas source

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The high-pressure hydrogenation reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under the inert atmosphere, the reactor is charged with 6-nitrophthalide and methanol. A typical substrate concentration is in the range of 5-15% (w/v).

  • Catalyst Addition: The 10% Pd/C catalyst (5-10 mol%) is carefully added to the reactor. The wet catalyst is preferred for safety reasons to prevent ignition upon contact with air.

  • Hydrogenation: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by pressurizing and venting the system multiple times. The reactor is then pressurized with hydrogen to 50 psi.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 6-8 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the excess hydrogen is carefully vented, and the reactor is purged with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.

  • Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification (if necessary): The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity if required. The final product is dried under vacuum.

Mandatory Visualization

G cluster_step1 Step 1: Synthesis of 6-Nitrophthalide cluster_step2 Step 2: Synthesis of this compound start1 4-Nitrophthalic Acid process1 Reflux (4-6h) start1->process1 reagent1 Acetic Anhydride reagent1->process1 product1 Crude 6-Nitrophthalide process1->product1 start2 6-Nitrophthalide product1->start2 Intermediate Transfer process2 Catalytic Hydrogenation (Room Temp, 6-8h) start2->process2 reagent2 Hydrogen (50 psi) reagent2->process2 catalyst 10% Pd/C catalyst->process2 solvent Methanol solvent->process2 workup Filtration & Concentration process2->workup product2 This compound workup->product2

Caption: Workflow for the two-step synthesis of this compound.

Safety Considerations

  • Palladium on Carbon: 10% Pd/C is flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area, free from ignition sources.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: The hydrogenation reaction is performed under pressure. Ensure the reactor is rated for the intended pressure and that all safety features are operational.

These detailed notes and protocols provide a comprehensive guide for the safe and efficient scale-up synthesis of this compound, a critical intermediate for the production of important pharmaceutical compounds.

Troubleshooting & Optimization

Common impurities in 6-Aminophthalide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 6-Aminophthalide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound, typically achieved through the reduction of 6-nitrophthalide, can lead to several process-related impurities. These can be broadly categorized as follows:

  • Unreacted Starting Materials: The most common impurity is residual 6-nitrophthalide due to incomplete reduction.

  • Intermediates and By-products: Depending on the reducing agent and reaction conditions, various intermediates from the partial reduction of the nitro group may be present in trace amounts. These can include nitroso and hydroxylamine derivatives.

  • Isomeric Impurities: If the initial nitration of the phthalide precursor is not completely regioselective, other aminophthalide isomers (e.g., 4-amino, 5-amino, or 7-aminophthalide) could be present.

  • Residual Solvents: Solvents used during the synthesis and purification steps may be retained in the final product.[1]

  • Inorganic Impurities: Reagents, catalysts (e.g., palladium on carbon), and salts from work-up procedures can contaminate the product.[1]

Q2: How can I detect and quantify impurities in my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound and quantifying impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[2][3]

A general HPLC method for impurity profiling can be developed using a C18 reversed-phase column with a gradient elution of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.[4][5]

Q3: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective technique for purifying solid organic compounds like this compound.[6] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature.

Troubleshooting Guide

Problem 1: The final product has a yellowish tint and the purity by HPLC is lower than expected due to a significant peak corresponding to the starting material.
  • Likely Cause: Incomplete reduction of 6-nitrophthalide to this compound. 6-nitrophthalide is often a colored compound, contributing to the off-white or yellowish appearance of the crude product.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Increase Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is fully consumed.

      • Increase Catalyst Loading: If using catalytic hydrogenation (e.g., Pd/C), a slight increase in the catalyst amount might be necessary.

      • Increase Hydrogen Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Purification:

      • Recrystallization: A carefully selected solvent system for recrystallization can effectively remove unreacted 6-nitrophthalide.

Problem 2: My HPLC chromatogram shows several small, unidentified impurity peaks.
  • Likely Cause: Formation of by-products from the reduction reaction or the presence of isomeric impurities.

  • Troubleshooting Steps:

    • Impurity Identification: Use LC-MS to determine the molecular weights of the unknown impurities. This can provide clues as to their identity (e.g., isomers will have the same molecular weight as the product).

    • Reaction Condition Review: Harsh reaction conditions (e.g., excessively high temperatures) can sometimes lead to side reactions. Consider if milder conditions can be employed.

    • Purification:

      • Recrystallization: Multiple recrystallizations may be necessary to remove a range of minor impurities.

      • Column Chromatography: For high-purity requirements, silica gel column chromatography can be an effective, albeit more labor-intensive, purification method.

Problem 3: The isolated this compound is difficult to crystallize or "oils out" during recrystallization.
  • Likely Cause: The presence of impurities that are depressing the melting point and interfering with crystal lattice formation, or an inappropriate choice of recrystallization solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities to find a suitable recrystallization solvent or solvent mixture. Common choices for amines include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/heptane.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil. Once at room temperature, cooling in an ice bath can be used to maximize yield.

    • Seeding: If crystallization does not initiate, adding a seed crystal of pure this compound can induce crystallization.

    • Pre-purification: If the crude material is very impure, a preliminary purification step, such as a simple filtration through a plug of silica gel, may be necessary before attempting recrystallization.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Amines

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for moderately polar compounds.
IsopropanolPolar ProticSimilar to ethanol, but with a higher boiling point.
Ethyl AcetatePolar AproticGood for compounds of intermediate polarity.
TolueneNonpolarCan be effective for less polar compounds or as a co-solvent.
Ethanol/WaterPolar Protic MixtureThe water acts as an anti-solvent, good for polar compounds.
Ethyl Acetate/HeptaneMixed PolarityHeptane acts as an anti-solvent for less polar compounds.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound Purification
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: HPLC Method for Purity Assessment of this compound

This is a general method that should be optimized for your specific system and impurity profile.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectra of this compound and expected impurities).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 6-Nitrophthalide reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction filtration Catalyst Filtration reduction->filtration extraction Solvent Extraction/ Evaporation filtration->extraction recrystallization Recrystallization extraction->recrystallization drying Drying recrystallization->drying hplc HPLC Purity Check drying->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Crude this compound Purity Check (HPLC) unreacted_sm High Level of Unreacted Starting Material start->unreacted_sm Impurity > 1% matches starting material RT multiple_impurities Multiple Minor Impurities start->multiple_impurities Multiple small peaks oiling_out Oiling Out During Recrystallization start->oiling_out Physical Observation optimize_reaction Optimize Reduction: - Increase reaction time - Increase catalyst load unreacted_sm->optimize_reaction recrystallize_sm Recrystallize to Remove Starting Material unreacted_sm->recrystallize_sm multiple_impurities->recrystallize_sm Attempt multiple recrystallizations column_chrom Column Chromatography multiple_impurities->column_chrom solvent_screen Screen for Optimal Recrystallization Solvent oiling_out->solvent_screen slow_cool Ensure Slow Cooling and/or Seeding oiling_out->slow_cool

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: Optimizing 6-Aminophthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminophthalide. The following information is designed to help diagnose and resolve common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 6-nitrophthalide. This transformation is a key step and can be achieved through various reduction methods. The choice of method often depends on the available equipment, scale of the reaction, and the presence of other functional groups on the substrate.

Q2: Which reducing agents are most effective for converting 6-nitrophthalide to this compound?

A2: Several reducing systems are effective for the reduction of aromatic nitro groups. Common choices include:

  • Catalytic Hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and efficient method.

  • Metal/Acid Systems: Combinations like iron powder in the presence of a weak acid (e.g., acetic acid or ammonium chloride) or tin(II) chloride in hydrochloric acid are classic and reliable methods.[1][2][3]

  • Transfer Hydrogenation: Reagents like ammonium formate can be used with a catalyst (e.g., Pd/C) to serve as a source of hydrogen, avoiding the need for hydrogen gas cylinders.[4]

Q3: What are the potential side reactions during the reduction of 6-nitrophthalide?

A3: The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species.[5][6] Incomplete reduction may lead to the presence of these intermediates in the final product. Additionally, under certain conditions, condensation of these intermediates can form dimeric byproducts like azoxy, azo, and hydrazo compounds.[5][6][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material (6-nitrophthalide) should gradually be replaced by a new spot for the product (this compound). It is advisable to use a co-spot of the starting material to accurately track its consumption.

Q5: What is a suitable method for purifying crude this compound?

A5: The primary method for purifying this compound is recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems for similar compounds include aqueous ethanol, or mixtures of a good solvent (like THF or ethanol) with an anti-solvent (like water or hexane) to induce crystallization.[8] Column chromatography on silica gel can also be employed for purification, especially for smaller scales or to remove stubborn impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive or Poisoned Catalyst For catalytic hydrogenation, ensure the catalyst is fresh. Certain functional groups, like thiols, can poison the catalyst.[1] If catalyst poisoning is suspected, consider using a different reduction method like a metal/acid system.
Insufficient Reducing Agent Ensure the correct stoichiometric amount of the reducing agent is used. For metal/acid reductions, the metal should be in significant excess.
Poor Quality Starting Material Verify the purity of the 6-nitrophthalide starting material. Impurities may interfere with the reaction.
Suboptimal Reaction Temperature Some reductions are exothermic and may require initial cooling, while others may need heating to proceed at a reasonable rate.[7] Monitor the reaction temperature and adjust as necessary based on the chosen method.
Incorrect Reaction Time Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.[9]
Loss of Product During Work-up Ensure complete extraction of the product from the aqueous phase during work-up. Back-extraction of the aqueous layer may be necessary. Minimize transfers between flasks to avoid mechanical losses.[9][10]
Product Decomposition If the product is sensitive to the reaction or work-up conditions (e.g., strong acid or base), consider using milder conditions. If decomposition is observed upon completion, quench and work up the reaction immediately.[9]
Issue 2: Incomplete Reaction
Possible Cause Suggested Solution
Insufficient Reaction Time Continue to monitor the reaction by TLC until the starting material is fully consumed.
Deactivation of Catalyst/Reagent In catalytic hydrogenations, the catalyst may deactivate over time. For other methods, the reducing agent may be consumed. Adding more catalyst or reducing agent may help drive the reaction to completion, but do so cautiously.
Poor Solubility of Starting Material Ensure the 6-nitrophthalide is adequately dissolved in the reaction solvent. If solubility is an issue, a different solvent system or gentle heating may be required.
Issue 3: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Reduction Intermediates/Byproducts Over-reduction or side reactions can lead to impurities. Optimizing the reaction conditions (temperature, reaction time, and amount of reducing agent) can minimize the formation of these byproducts.[5][6] A thorough purification by recrystallization or column chromatography is essential.
Unreacted Starting Material If the reaction was incomplete, the final product will be contaminated with 6-nitrophthalide. Ensure the reaction goes to completion by monitoring with TLC. Purification by recrystallization can often remove small amounts of starting material.
Contamination from Reagents or Solvents Use pure, dry solvents and fresh reagents. Impurities in the starting materials or reagents can carry through to the final product.[10]

Data Presentation

Table 1: Comparison of Common Reduction Conditions for Aromatic Nitro Groups

Method Reducing Agent/Catalyst Solvent Typical Temperature Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney NiEthanol, Methanol, THFRoom TemperatureClean reaction, high yields, easy product isolation.Requires specialized equipment for handling hydrogen gas; catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium Formate, Pd/CMethanol, EthanolRefluxAvoids the use of hydrogen gas, generally safe.[4]May require higher temperatures; removal of byproducts can be necessary.
Metal/Acid Reduction Fe, NH₄Cl or HCl (cat.)Ethanol/WaterRefluxInexpensive, effective, and tolerates many functional groups.[1][3]Can be messy, requiring filtration of fine metal powders; work-up can be extensive.
Metal Salt Reduction SnCl₂·2H₂O, HClEthanolRefluxMild conditions, good for substrates with sensitive functional groups.[2]Stoichiometric amounts of tin salts are required, and their removal can be challenging.

Experimental Protocols

General Protocol for the Synthesis of this compound via Catalytic Hydrogenation of 6-Nitrophthalide

This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 6-Nitrophthalide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen source (gas cylinder or balloon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 6-nitrophthalide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 6-Nitrophthalide in Solvent B Add Catalyst (e.g., Pd/C) A->B C Hydrogenation Reaction B->C D Filter to Remove Catalyst C->D Reaction Complete E Concentrate Filtrate D->E F Recrystallization E->F G Isolate & Dry Product F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_solution Corrective Actions Start Low Yield of This compound CheckTLC Analyze TLC Plate of Crude Product Start->CheckTLC CheckMass Check Mass Balance Start->CheckMass Incomplete Incomplete Reaction? (Starting Material Present) CheckTLC->Incomplete SideProducts Side Products Formed? CheckTLC->SideProducts Loss Significant Loss During Work-up/Purification? CheckMass->Loss OptimizeTime Increase Reaction Time or Re-evaluate Reagent Stoichiometry Incomplete->OptimizeTime Yes OptimizeCond Adjust Temperature or Change Reduction Method SideProducts->OptimizeCond Yes RefineWorkup Refine Work-up and Purification Technique Loss->RefineWorkup Yes

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

References

Troubleshooting low yield in 6-Aminophthalide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Aminophthalide, with a focus on addressing issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic route to this compound involves a two-step process starting from 4-nitrophthalic acid. The general strategy includes:

  • Nitration: Phthalic anhydride or a related precursor is nitrated to introduce a nitro group, which is then converted to the phthalide structure, yielding 6-nitrophthalide.

  • Reduction: The nitro group of 6-nitrophthalide is then reduced to an amine to give the final product, this compound. Catalytic hydrogenation is a common method for this step.

Alternative approaches can include the reduction of 6-nitrophthalimide or the amination of a 6-halophthalide.

Q2: My catalytic hydrogenation of 6-nitrophthalide is slow or incomplete. What are the potential causes?

A2: Several factors can lead to a sluggish or incomplete hydrogenation reaction. The most common culprits are related to catalyst deactivation or "poisoning." Potential sources of catalyst poisons include:

  • Impurities in the Starting Material: The 6-nitrophthalide may contain impurities from its synthesis that can inhibit the catalyst.

  • Solvent Impurities: Solvents can contain trace impurities, such as sulfur compounds, which are potent poisons for palladium and platinum catalysts.

  • Contaminated Hydrogen Gas: The hydrogen gas supply may contain impurities like carbon monoxide that can deactivate the catalyst.

  • Insufficient Catalyst Loading or Activity: The catalyst may be old, improperly stored, or used in an insufficient amount.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst.

Q3: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

A3: During the synthesis of this compound, particularly in the reduction of 6-nitrophthalide, several side reactions can occur, leading to the formation of impurities. These may include:

  • Incomplete Reduction: The reduction of the nitro group may stall at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives.

  • Over-reduction: Under harsh conditions, the lactone ring of the phthalide could potentially be opened or reduced.

  • Hydrolysis: If water is present under acidic or basic conditions, the lactone ring of the phthalide can be hydrolyzed to the corresponding carboxylic acid.

  • Polymerization: Under certain conditions, the product itself might be unstable and prone to self-condensation or polymerization, often indicated by the formation of dark, insoluble materials.[1]

Q4: What is the best way to purify crude this compound?

A4: The purification of this compound typically involves recrystallization. The choice of solvent is crucial for obtaining high purity. Common solvent systems for recrystallization of similar compounds include ethanol-water mixtures or the use of solvents like tetrahydrofuran (THF).[2] Column chromatography on silica gel can also be employed for the purification of small-scale reactions or for the removal of closely related impurities.

Troubleshooting Guides

Low Yield in the Reduction of 6-Nitrophthalide
Observed Problem Potential Cause Recommended Solution
Reaction is slow or does not go to completion Catalyst poisoning- Ensure the purity of the 6-nitrophthalide starting material. Recrystallize if necessary.- Use high-purity, degassed solvents.- Use a high-purity hydrogen source.- If poisoning is suspected, consider filtering the reaction mixture and adding fresh catalyst.
Insufficient catalyst activity or loading- Use a fresh, properly stored catalyst.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Poor mass transfer- Ensure vigorous stirring to keep the catalyst suspended.- Increase the hydrogen pressure if using a pressurized system.
Formation of multiple products (byproducts) Incomplete reduction- Increase the reaction time or hydrogen pressure.- Ensure the catalyst is sufficiently active.
Over-reduction or side reactions- Use milder reaction conditions (e.g., lower temperature or pressure).- Consider a different reducing agent, such as tin(II) chloride (SnCl₂), which can be more selective.
Product decomposes or forms a tar-like substance Product instability or polymerization- Work up the reaction as soon as the starting material is consumed.- Maintain low temperatures during workup and purification.- Avoid strongly acidic or basic conditions during workup.[1]
Low recovery after workup and purification Product loss during extraction- Ensure complete extraction by using an appropriate solvent and performing multiple extractions.
Product remains in the crystallization mother liquor- Optimize the recrystallization solvent and temperature to maximize product precipitation.- Cool the crystallization mixture slowly and for a sufficient amount of time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 6-Nitrophthalide

This protocol is a general guideline for the reduction of 6-nitrophthalide using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 6-Nitrophthalide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable reaction vessel, dissolve 6-nitrophthalide in the chosen solvent (e.g., ethanol or acetic acid).

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the starting material).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Evacuate the vessel and introduce hydrogen gas. This can be done using a hydrogen balloon for atmospheric pressure reactions or a pressurized hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Keep the filter cake wet with solvent.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes typical yield ranges for different methods of synthesizing aminophthalide derivatives. Please note that yields can vary significantly based on the specific substrate, reaction conditions, and scale.

Synthetic Method Starting Material Product Typical Yield Range (%) Reference
Catalytic Hydrogenation6-NitrophthalideThis compound85-95Based on analogous reactions
Carbonyl Reduction from Aminophthalimide4-Aminophthalimide5-Aminophthalide~85
Nitro Reduction with Iron4-Nitro Phthalic Imidine4-Aminophthalimide~79
Bromination of Aminophthalide7-Aminophthalide7-Amino-4-Bromophthalide~93[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start Dissolve_6_Nitrophthalide Dissolve 6-Nitrophthalide in Solvent Start->Dissolve_6_Nitrophthalide Add_Pd_C Add Pd/C Catalyst Dissolve_6_Nitrophthalide->Add_Pd_C Purge_with_Inert_Gas Purge with Inert Gas Add_Pd_C->Purge_with_Inert_Gas Introduce_H2 Introduce H2 Gas Purge_with_Inert_Gas->Introduce_H2 Stir_and_Monitor Stir and Monitor Reaction Introduce_H2->Stir_and_Monitor Reaction_Complete Reaction_Complete Stir_and_Monitor->Reaction_Complete Reaction_Complete->Stir_and_Monitor No Vent_H2_Purge_Inert Vent H2 and Purge with Inert Gas Reaction_Complete->Vent_H2_Purge_Inert Yes Filter_Catalyst Filter through Celite Vent_H2_Purge_Inert->Filter_Catalyst Concentrate_Filtrate Concentrate Filtrate Filter_Catalyst->Concentrate_Filtrate Recrystallize Recrystallize Crude Product Concentrate_Filtrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_hydrogenation Troubleshooting Low Yield in Catalytic Hydrogenation cluster_slow Troubleshooting Slow/Incomplete Reaction cluster_byproducts Troubleshooting Byproduct Formation Start Low Yield Observed Check_Reaction_Progress Is the reaction a) slow/incomplete or b) producing byproducts? Start->Check_Reaction_Progress Slow_Incomplete Slow/Incomplete Reaction Check_Reaction_Progress->Slow_Incomplete a Byproducts_Observed Byproducts Observed Check_Reaction_Progress->Byproducts_Observed b Check_Catalyst Is the catalyst fresh and active? Slow_Incomplete->Check_Catalyst Analyze_Byproducts Analyze byproducts (TLC, LC-MS, NMR) Byproducts_Observed->Analyze_Byproducts Check_Purity Are starting materials and solvents pure? Check_Catalyst->Check_Purity Yes Replace_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Replace_Catalyst No Check_Conditions Are stirring and H2 pressure adequate? Check_Purity->Check_Conditions Yes Purify_Reagents Purify starting material and use high-purity solvents Check_Purity->Purify_Reagents No Optimize_Conditions Increase stirring rate and/or H2 pressure Check_Conditions->Optimize_Conditions No Consider_Other_Issues Proceed to byproduct analysis Check_Conditions->Consider_Other_Issues Yes Incomplete_Reduction Are nitroso or hydroxylamine intermediates present? Analyze_Byproducts->Incomplete_Reduction Over_Reduction Is there evidence of lactone ring opening? Incomplete_Reduction->Over_Reduction No Increase_Reaction_Time Increase reaction time or catalyst loading Incomplete_Reduction->Increase_Reaction_Time Yes Milder_Conditions Use lower temperature/pressure or a milder reducing agent Over_Reduction->Milder_Conditions Yes Investigate_Other_Side_Reactions Consider other possible side reactions Over_Reduction->Investigate_Other_Side_Reactions No

Caption: A decision tree for troubleshooting low yield in the catalytic hydrogenation of 6-nitrophthalide.

References

Preventing side reactions during the synthesis of aminophthalides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aminophthalides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminophthalides, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my aminophthalide unexpectedly low?

Low yields are a common issue, often stemming from incomplete reaction or product loss during workup.

Potential Causes & Solutions:

  • Incomplete Cyclization of Phthalamic Acid Intermediate: The reaction between phthalic anhydride and a primary amine first forms a phthalamic acid intermediate. Incomplete dehydration and cyclization of this intermediate is a primary reason for low yields.

    • Solution: Ensure adequate heating and reaction time. The optimal temperature and duration can vary depending on the specific amine and solvent used. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.[1][2][3] For stubborn cyclizations, consider the use of a dehydrating agent or azeotropic removal of water.

  • Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime at elevated temperatures, leading to a loss of starting material.

    • Solution: Use an air condenser to allow for reflux without the loss of volatile reagents.[4] Ensure the reaction temperature is well-controlled and does not significantly exceed the melting point of the reactants for prolonged periods if not necessary for the reaction.

  • Product Loss During Workup: The aminophthalide product may be partially soluble in the wash solutions or remain in the mother liquor after crystallization.

    • Solution: Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate.[4] To minimize solubility losses, wash the filtered product with a cold, non-polar solvent. Ensure complete phase separation during extractions to prevent loss of product to the aqueous layer.[4]

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

The most common impurity is the unreacted phthalamic acid intermediate. Other potential impurities include unreacted starting materials or byproducts from side reactions.

Potential Causes & Solutions:

  • Presence of Unreacted Phthalamic Acid: Due to its carboxylic acid and amide functional groups, the phthalamic acid intermediate has different solubility and chromatographic properties than the desired aminophthalide.

    • Solution 1: Recrystallization: This is often the most effective method for removing phthalamic acid. Choose a solvent in which the aminophthalide has good solubility at high temperatures and poor solubility at low temperatures, while the phthalamic acid remains more soluble.

    • Solution 2: Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic phthalamic acid will be deprotonated and move into the aqueous layer, while the neutral aminophthalide remains in the organic layer.

  • Formation of Colored Byproducts: In some specific multi-step syntheses, such as those involving diazotization reactions, colored azo compounds can form as byproducts.[4]

    • Solution: Purification by column chromatography is typically effective in removing colored impurities. The appropriate solvent system can be determined using TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of aminophthalides from phthalic anhydride?

The reaction proceeds in two main steps:

  • Nucleophilic Acyl Substitution: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

  • Intramolecular Cyclization (Dehydration): The phthalamic acid intermediate then undergoes an intramolecular nucleophilic attack from the amide nitrogen onto the carboxylic acid carbonyl group. This is followed by the elimination of a water molecule to form the five-membered lactam ring of the aminophthalide. This step is often the rate-limiting step and may require heat or a catalyst.

Q2: How can I monitor the progress of my aminophthalide synthesis?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1][2][3]

  • Procedure: Spot the starting materials (phthalic anhydride and amine), the reaction mixture, and a co-spot (a mixture of starting materials and the reaction mixture) on a TLC plate.

  • Analysis: As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot for the aminophthalide product will appear. The phthalamic acid intermediate may also be visible as a separate spot. The reaction is considered complete when the limiting reagent spot is no longer visible.[3]

Q3: What are the key differences in properties between the phthalamic acid intermediate and the aminophthalide product that can be exploited for purification?

PropertyPhthalamic Acid IntermediateAminophthalide Product
Functional Groups Carboxylic Acid, AmideLactam (cyclic amide)
Acidity Acidic (due to -COOH)Generally neutral
Polarity More polarLess polar
Solubility Soluble in aqueous baseInsoluble in aqueous base

Q4: Can I use a dehydrating agent to improve the cyclization of the phthalamic acid intermediate?

Yes, in cases where thermal cyclization is slow or leads to degradation, a dehydrating agent can be used. Common dehydrating agents include acetic anhydride or dicyclohexylcarbodiimide (DCC). However, the choice of dehydrating agent should be made carefully to avoid potential side reactions with other functional groups on your starting amine.

Experimental Protocols

General Protocol for the Synthesis of an N-Substituted Aminophthalide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid, toluene, or DMF).

  • Addition of Amine: To the stirred solution, add the primary amine (1.0 - 1.1 equivalents) either neat or as a solution in the same solvent. The addition may be exothermic, so it should be done portion-wise or with cooling if necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.[1][2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Wash the solid with a cold, non-polar solvent (e.g., petroleum ether or diethyl ether) to remove non-polar impurities.

    • If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to remove any unreacted phthalamic acid.

    • Alternatively, use acid-base extraction as described in the troubleshooting guide.

  • Drying and Characterization: Dry the purified aminophthalide under vacuum. Characterize the product by techniques such as NMR spectroscopy and melting point determination to confirm its structure and purity.

Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of aminophthalides and related compounds from the literature. Note that direct comparisons should be made with caution as the substrates and specific conditions vary.

Starting MaterialsReaction ConditionsProductYield (%)Reference
Phthalic Anhydride, Aqueous AmmoniaHeated to ~300°CPhthalimide95-97Organic Syntheses
Phthalic Anhydride, Hydrazine HydrateAcetic Acid, 120°C, 4hPhthalhydrazide90Reddit
4-Nitrophthalimide, Sodium DithioniteAqueous solution4-Aminophthalimide-ResearchGate
4-Bromophthalic Anhydride, Sodium BorohydrideDMF, 5°C5-Bromophthalide~38BenchChem
Phthalic Imidine (multi-step)Various5-Bromophthalide>48BenchChem

Visualizations

Reaction_Pathway PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Intermediate Product Aminophthalide Intermediate->Product - H2O (Cyclization/Dehydration)

Caption: General reaction pathway for the synthesis of aminophthalides.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impure Product) CheckReagents Verify Reagent Purity (Anhydride, Amine, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stirring) Start->CheckConditions CheckWorkup Examine Workup & Purification (Extraction, Crystallization) Start->CheckWorkup ReagentsOK Reagents Pure CheckReagents->ReagentsOK [Pass] ReagentsBad Impure/Degraded Reagents CheckReagents->ReagentsBad [Fail] ConditionsOK Conditions Optimal CheckConditions->ConditionsOK [Pass] ConditionsBad Suboptimal Parameters CheckConditions->ConditionsBad [Fail] WorkupOK Workup Efficient CheckWorkup->WorkupOK [Pass] WorkupBad Inefficient Isolation CheckWorkup->WorkupBad [Fail] Action1 Use Pure, Dry Reagents ReagentsBad->Action1 Action2 Optimize T, t, Mixing ConditionsBad->Action2 Action3 Refine Purification Protocol WorkupBad->Action3 Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions / Issues Phthalic Anhydride + Amine Phthalic Anhydride + Amine Phthalamic Acid Phthalamic Acid Phthalic Anhydride + Amine->Phthalamic Acid Ring Opening Aminophthalide Aminophthalide Phthalamic Acid->Aminophthalide Cyclization (-H2O) Incomplete Cyclization Incomplete Cyclization (Low Temp/Short Time) Phthalamic Acid->Incomplete Cyclization Leads to... Degradation Thermal Degradation (High Temp) Phthalamic Acid->Degradation Can cause... Low Yield & Impurity Low Yield & Impurity Incomplete Cyclization->Low Yield & Impurity Byproducts & Low Yield Byproducts & Low Yield Degradation->Byproducts & Low Yield

References

Improving the purity of 6-Aminophthalide for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Aminophthalide. This resource is designed for researchers, scientists, and drug development professionals to assist in improving the purity of this compound for use as an analytical standard. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during purification and analysis.

Frequently Asked questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the synthetic and purification processes. These can be broadly categorized as organic and inorganic impurities.

  • Organic Impurities: These are the most common and can include unreacted starting materials (e.g., 4-nitrophthalic acid or related precursors), intermediates, and by-products from side reactions. Degradation products formed during the synthesis or storage are also a significant source of organic impurities.[1]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, and filter aids used during the manufacturing process.[1]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed can remain as impurities.[1]

Q2: My recrystallized this compound is discolored. What could be the cause and is it still usable?

A2: Discoloration, often a yellowish or brownish tint, in your recrystallized this compound can be indicative of residual impurities or degradation. Aromatic amines are susceptible to oxidation, which can lead to colored by-products. The usability of the material depends on the requirements of your analytical standard. For highly sensitive applications, the presence of color suggests that further purification is necessary. It is recommended to analyze the discolored sample by HPLC to identify and quantify the impurities.

Q3: I am observing "oiling out" instead of crystal formation during the recrystallization of this compound. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue when purifying compounds with functional groups like amines that can have strong intermolecular interactions. To address this:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Adjust solvent polarity: The polarity of your solvent system might be too high. Try using a less polar solvent or adjusting the ratio of your solvent mixture.

  • Lower the concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize from a more dilute solution.

  • Use a seed crystal: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can induce proper crystallization.

Q4: I see unexpected peaks in my HPLC chromatogram after purifying this compound. What are the potential sources?

A4: Unexpected peaks in your HPLC chromatogram can arise from several sources:

  • Degradation Products: this compound, being a lactone (a cyclic ester) and an amine, can be susceptible to hydrolysis under acidic or basic conditions.[2] Phthalide derivatives can also undergo degradation through oxidation.

  • Residual Starting Materials or By-products: The purification method may not have been effective in completely removing all impurities from the synthesis.

  • Contamination: Impurities could be introduced from contaminated solvents, glassware, or the HPLC system itself.

To identify the source, it is advisable to perform a forced degradation study to understand the degradation profile of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Troubleshooting Guides

Improving Purity by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which this compound is soluble at high temperatures but insoluble at low temperatures.

Problem: Low purity after a single recrystallization.

Solution: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to this compound. A second recrystallization is often necessary. The choice of solvent is critical.

Recommended Solvents: Based on the polar nature of this compound (containing both an amine and a lactone functional group), suitable recrystallization solvents include ethanol, water, or a mixture of the two.

PropertyValue
Water Solubility of this compound1360 mg/L (at 25°C)[3]

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method. For polar compounds like this compound, silica gel is a common stationary phase.

Problem: Co-elution of impurities with this compound.

Solution: The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system with the right polarity needs to be identified. This is often done by first performing thin-layer chromatography (TLC) to find an eluent system that gives a good separation of the desired compound from its impurities. For amines, tailing on the silica gel column can be an issue due to the acidic nature of silica. Adding a small amount of a basic modifier to the eluent can improve peak shape.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent System (Example): A gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%). To mitigate tailing, 0.5-1% triethylamine can be added to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the initial solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to track the elution of this compound and any impurities.

    • Gradually increase the polarity of the eluent to elute the more strongly adsorbed compounds.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%)
Mobile Phase Modifier 0.5-1% Triethylamine (to reduce tailing)
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive analytical technique for assessing the purity of your this compound standard. A reversed-phase method is commonly used for polar organic molecules.

Problem: Poor peak shape or resolution in the HPLC chromatogram.

Solution: Optimizing the mobile phase composition, including the pH and the organic modifier, is key to achieving sharp, well-resolved peaks. For an amine-containing compound like this compound, controlling the pH of the mobile phase is important to ensure a consistent ionization state.

Experimental Protocol: RP-HPLC Analysis of this compound

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Example):

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Elution: A gradient elution can be used to separate a wider range of impurities. For example:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (to be determined by UV-Vis spectroscopy, typically in the range of 254-280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV (e.g., 254 nm)

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_result Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization HPLC_Analysis HPLC_Analysis Recrystallization->HPLC_Analysis Check Purity Column_Chromatography Column_Chromatography Column_Chromatography->HPLC_Analysis Re-check Purity HPLC_Analysis->Column_Chromatography Purity < 99.5% Pure_Standard High-Purity This compound HPLC_Analysis->Pure_Standard Purity > 99.5%

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Impure_Product Impure Product (Post-Purification) Identify_Impurity Identify Impurity (e.g., LC-MS) Impure_Product->Identify_Impurity Starting_Material Unreacted Starting Material/By-product Identify_Impurity->Starting_Material Known Mass Degradation_Product Degradation Product Identify_Impurity->Degradation_Product Unknown Mass Optimize_Purification Optimize Purification (e.g., change solvent, gradient) Starting_Material->Optimize_Purification Modify_Reaction Modify Reaction/ Storage Conditions Degradation_Product->Modify_Reaction

Caption: Troubleshooting logic for identifying and addressing impurities in this compound.

References

Technical Support Center: 6-Aminophthalide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of 6-Aminophthalide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A forced degradation or stress study is a critical component of drug development that exposes a drug substance, like this compound, to conditions more severe than accelerated stability testing.[1][2] The goal is to understand the intrinsic stability of the molecule, identify potential degradation products, and establish its degradation pathways.[1][3] This information is essential for developing stable formulations, selecting appropriate packaging and storage conditions, and creating stability-indicating analytical methods.[4][5]

Q2: What are the typical stress conditions applied to this compound?

Forced degradation studies on this compound should, at a minimum, include acid and base hydrolysis, oxidation, thermal stress, and photolysis to evaluate its stability under various scenarios.[1]

Q3: How much degradation is considered sufficient in a forced degradation study?

While there are no absolute rules, a degradation of 5-20% of the parent drug is generally considered optimal.[4] This extent of degradation is sufficient to generate and detect the primary degradation products without leading to secondary, more complex reactions that might not be relevant under normal storage conditions.[4]

Q4: What is a stability-indicating analytical method?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[2][5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for developing a SIM.[5][6]

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough for a stable molecule like this compound.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂).

    • Increase Temperature: Elevate the temperature in increments of 10°C. For thermal studies, ensure the temperature is significantly above accelerated stability conditions (e.g., >50°C).[4]

    • Extend Exposure Time: Increase the duration of the stress exposure. Samples can be collected at various time points to monitor the degradation progress.

    • Verify Experimental Setup: Ensure that for photostability studies, the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.

Issue 2: Multiple unexpected peaks appear in the chromatogram.
  • Possible Cause 1: Formation of secondary or tertiary degradation products due to excessive stress.

  • Troubleshooting Steps:

    • Reduce the severity of the stress condition (concentration, temperature, or time).

    • Analyze samples at earlier time points to identify the primary degradation products before they convert to secondary ones.

  • Possible Cause 2: Interaction with excipients or impurities in the sample.

  • Troubleshooting Steps:

    • Run a blank analysis with only the solvent and any excipients to identify any interfering peaks.

    • Use a highly pure sample of this compound for the initial forced degradation studies to establish its intrinsic degradation profile.

Issue 3: Poor resolution between this compound and its degradation products in HPLC.
  • Possible Cause: The chromatographic conditions are not optimized to separate structurally similar compounds.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the organic-to-aqueous ratio, change the organic solvent (e.g., acetonitrile to methanol or vice versa), or alter the pH of the aqueous phase.

    • Change Column: Try a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size or length.

    • Adjust Gradient: If using a gradient elution, modify the slope of the gradient to enhance the separation of closely eluting peaks.

    • Optimize Temperature: Vary the column temperature, as it can affect the retention times and selectivity.

Degradation Pathways and Experimental Protocols

Based on the chemical structure of this compound, which contains a lactone (a cyclic ester) and a primary aromatic amine, the following degradation pathways are proposed under different stress conditions.

Hydrolytic Degradation (Acidic and Alkaline)

Under both acidic and alkaline conditions, the primary degradation pathway for this compound is the hydrolysis of the lactone ring. This reaction opens the ring to form 2-(hydroxymethyl)-5-aminobenzoic acid.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

  • Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate that subsequently collapses to open the ring.[7][8][9]

cluster_main Hydrolytic Degradation of this compound Aminophthalide This compound Intermediate Tetrahedral Intermediate Aminophthalide->Intermediate + H₂O (Acidic) or + OH⁻ (Alkaline) Product 2-(hydroxymethyl)- 5-aminobenzoic acid Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation pathway of this compound.

ParameterAcidic ConditionAlkaline Condition
Reagent 0.1 M Hydrochloric Acid (HCl)0.1 M Sodium Hydroxide (NaOH)
Sample Prep Dissolve 1 mg/mL of this compound in the acidic solution.Dissolve 1 mg/mL of this compound in the alkaline solution.
Temperature 60°C60°C
Time Points 2, 4, 8, 12, 24 hours1, 2, 4, 6, 8 hours
Neutralization Neutralize with an equivalent amount of 0.1 M NaOH before analysis.Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Analysis RP-HPLC with UV/MS detection.RP-HPLC with UV/MS detection.
Oxidative Degradation

The primary amine group and the aromatic ring of this compound are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidation products.

cluster_main Oxidative Degradation of this compound Aminophthalide This compound N_Oxide 6-Nitroso or N-Oxide Derivative Aminophthalide->N_Oxide Oxidation of Amine Group Hydroxylated Hydroxylated Derivative Aminophthalide->Hydroxylated Oxidation of Aromatic Ring

Caption: Potential oxidative degradation pathways for this compound.

ParameterOxidative Condition
Reagent 3% Hydrogen Peroxide (H₂O₂)
Sample Prep Dissolve 1 mg/mL of this compound in a suitable solvent (e.g., Methanol) and add H₂O₂.
Temperature Room Temperature (approx. 25°C)
Time Points 2, 6, 12, 24, 48 hours
Analysis RP-HPLC with UV/MS detection to identify and characterize the oxidative degradants.
Thermal and Photolytic Degradation
  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds, potentially leading to decarboxylation or complex polymerization reactions. The stability of this compound should be tested in both solid and solution states.

  • Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions. Aromatic amines are known to be light-sensitive and can undergo photo-oxidation or form colored degradants.

cluster_workflow General Workflow for Stress Testing start Prepare this compound Sample (Solid and Solution) stress Expose to Stress Condition (Heat, Light, Acid, Base, Oxidant) start->stress sampling Collect Samples at Timed Intervals stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis end Identify Degradants & Determine Degradation Pathway analysis->end

Caption: General experimental workflow for forced degradation studies.

ParameterThermal (Solid State)Thermal (Solution)Photolytic
Condition Dry heat in a calibrated oven.In a suitable solvent (e.g., water/methanol) in a calibrated oven.Exposure to a light source as per ICH Q1B guidelines (e.g., option 2).
Sample Prep Thin layer of solid powder.1 mg/mL solution.1 mg/mL solution and solid sample, protected by a quartz container.
Temperature 80°C80°CRoom Temperature
Duration 1, 3, 7 days1, 3, 7 daysOverall illumination of not less than 1.2 million lux hours and 200 watt hours/square meter.
Control A control sample protected from heat.A control sample protected from heat.A control sample protected from light (wrapped in aluminum foil).
Analysis Dissolve in a suitable solvent and analyze by RP-HPLC.Analyze by RP-HPLC.Analyze by RP-HPLC.

Summary of Potential Degradation Products

The table below summarizes the expected primary degradation products of this compound based on its chemical structure. The identification of these products would require advanced analytical techniques like LC-MS/MS and NMR spectroscopy.

Stress ConditionProposed Primary Degradation ProductChemical Structure Change
Acidic Hydrolysis 2-(hydroxymethyl)-5-aminobenzoic acidLactone ring opening
Alkaline Hydrolysis 2-(hydroxymethyl)-5-aminobenzoic acidLactone ring opening
Oxidation N-Oxide or Hydroxylated derivativesOxidation of amine or aromatic ring
Thermal Varies (potential for decarboxylation)Bond cleavage due to heat
Photolytic Varies (potential photo-oxidation products)Light-induced chemical changes

References

Technical Support Center: Purification of Polar Aminophthalide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminophthalide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar aminophthalide derivatives?

A1: The primary challenges in purifying polar aminophthalide derivatives stem from their inherent polarity. This often leads to:

  • Poor retention in reversed-phase chromatography: The polar nature of the compounds results in weak interactions with non-polar stationary phases like C18, causing them to elute quickly, often with the solvent front.

  • Difficulties in crystallization: High solubility in polar solvents, which are often used in the final steps of synthesis, can make it challenging to achieve the supersaturation required for crystallization.

  • Peak tailing in HPLC: Secondary interactions between the polar functional groups of the analyte and the stationary phase can lead to asymmetrical peak shapes.

  • Co-elution with polar impurities: Starting materials, reagents, and byproducts with similar polarity to the target compound can be difficult to separate.

Q2: Which chromatographic techniques are most effective for purifying polar aminophthalide derivatives?

A2: While standard reversed-phase chromatography can be challenging, several other techniques are better suited for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes retention of polar analytes.

  • Normal-Phase Chromatography: Using a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase can be effective.

  • Ion-Exchange Chromatography (IEC): For aminophthalide derivatives that can be ionized, IEC separates molecules based on their net charge.

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple separation mechanisms.

Q3: How can I improve peak shape and resolution in the HPLC purification of my polar aminophthalide derivative?

A3: To address issues like peak tailing and poor resolution, consider the following strategies:

  • Mobile Phase pH Adjustment: For ionizable aminophthalide derivatives, controlling the pH of the mobile phase with a buffer can suppress the ionization of silanol groups on the stationary phase and ensure consistent ionization of the analyte, leading to sharper peaks.

  • Use of Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns have modified surfaces that are more compatible with polar and aqueous mobile phases, which can improve the retention and peak shape of polar analytes.

  • Lower Injection Volume and Concentration: Overloading the column is a common cause of peak distortion. Reducing the amount of sample injected can significantly improve peak shape.

  • Sample Solvent Matching: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion caused by a strong injection solvent.

Q4: My polar aminophthalide derivative will not crystallize. What can I do?

A4: Difficulty in crystallization is a common issue for highly polar compounds. Here are some troubleshooting steps:

  • Solvent System Optimization: A single solvent may not be ideal. Try a binary solvent system by dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or amorphous solids rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Concentration of Mother Liquor: If initial attempts yield some crystals but a significant amount of your compound remains in solution, you can concentrate the mother liquor and attempt a second crystallization to improve the overall yield.

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause Solution
Poor or No Retention in Reversed-Phase HPLC The analyte is too polar for the stationary phase.- Use a HILIC column. - Employ a polar-embedded or polar-endcapped C18 column. - Decrease the organic solvent percentage in the mobile phase. - Consider adding an ion-pairing reagent if the compound is ionizable.
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Sample solvent is too strong.- Adjust the mobile phase pH with a buffer. - Reduce the sample concentration and/or injection volume. - Dissolve the sample in the initial mobile phase.
Poor Separation from Impurities The eluent system is not optimized.- Use Thin Layer Chromatography (TLC) to screen for a more effective solvent system. - Switch to a different chromatography mode (e.g., HILIC, normal-phase). - Employ a gradient elution with a shallower gradient.
Compound Streaks on the Column - The compound is not fully soluble in the eluent. - The compound is interacting too strongly with the stationary phase.- Ensure the crude material is fully dissolved before loading. - Add a small amount of a more polar solvent to the eluent system.
Recrystallization Issues
Problem Possible Cause Solution
No Crystals Form - The solution is not supersaturated (too much solvent). - The presence of impurities is inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). - Induce crystallization by scratching the flask or adding a seed crystal.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.- Use a lower boiling point solvent. - Re-heat the solution to dissolve the oil, then add more of the "good" solvent before allowing it to cool slowly.
Low Yield - Using too much solvent. - Cooling the solution too quickly. - Incomplete precipitation.- Use the minimum amount of hot solvent necessary for dissolution. - Allow the solution to cool slowly. - Cool the solution in an ice bath after initial crystal formation at room temperature. - Concentrate the mother liquor to obtain a second crop of crystals.
Colored Product Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (be aware this may reduce yield). - A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol describes a general method for monitoring the progress of a synthesis reaction involving aminophthalide derivatives.[1][2][3][4]

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line approximately 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • In the "SM" lane, apply a small spot of a dilute solution of the starting aminophthalide derivative.

    • In the "C" lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

    • In the "RM" lane, apply a small spot of the reaction mixture.

  • Elution: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amino groups).

  • Analysis: The reaction is complete when the spot corresponding to the starting material in the "RM" lane has disappeared, and a new spot for the product has appeared. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture. For streaky amines, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the spot shape. For acidic compounds, a small amount of acetic acid can be added.

Protocol 2: Purification of 4-Aminophthalimide by Precipitation

This protocol is adapted from a general procedure for the synthesis of 4-aminophthalimide and is suitable for a crude product that is soluble in the reaction solvent but not in water.[5]

  • Reaction Quenching: Following the completion of the synthesis reaction (e.g., in a solvent like dimethylformamide), remove the reaction solvent under reduced pressure at a temperature of 60-80°C.

  • Precipitation: To the resulting residue, add a sufficient volume of water (e.g., 500 ml for a 100 gr scale reaction) and stir the mixture vigorously for 20-30 minutes.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with additional water to remove any water-soluble impurities.

  • Drying: Dry the purified product at 60-70°C to obtain the final 4-aminophthalimide as a yellow crystalline solid.

Protocol 3: Purification of N-Substituted Phthalimide Derivatives by Recrystallization

This protocol provides a general guideline for the recrystallization of N-substituted phthalimide derivatives, which can be adapted for polar aminophthalide analogs.[6]

  • Solvent Selection: Choose a suitable solvent or solvent system. For many phthalimide derivatives, 95% ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualizations

Monoamine Oxidase Inhibition by Phthalide Derivatives

The following diagram illustrates the proposed mechanism of action for certain phthalide derivatives as inhibitors of monoamine oxidase (MAO) and the subsequent downstream effects. Phthalide analogs have been identified as potent, reversible, and competitive inhibitors of both MAO-A and MAO-B.[7][8][9][10] This inhibition leads to an increase in the levels of monoamine neurotransmitters, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9][10] The reduction in MAO activity also decreases the production of reactive oxygen species (ROS), potentially offering neuroprotective effects.[11]

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_post_synaptic Post-synaptic Neuron MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Produces ROS Reactive Oxygen Species (ROS) MAO->ROS Produces Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) Neurotransmitters->MAO Metabolized by Receptors Post-synaptic Receptors Neurotransmitters->Receptors Binds to Phthalide Phthalide Derivative Phthalide->MAO Inhibits Signal Neuronal Signaling Receptors->Signal Activates

Mechanism of MAO inhibition by phthalide derivatives.
General Workflow for Synthesis and Purification of Aminophthalide Derivatives

The following diagram outlines a typical experimental workflow for the synthesis and subsequent purification of aminophthalide derivatives. This process generally involves a chemical synthesis step, followed by one or more purification techniques to isolate the target compound from unreacted starting materials, reagents, and byproducts. The purity of the final product is then assessed using analytical methods.

Purification_Workflow cluster_purification_options Purification Methods Start Starting Materials (e.g., Nitrophthalic Anhydride) Synthesis Chemical Synthesis (e.g., Reduction, Amination) Start->Synthesis Crude Crude Reaction Mixture Synthesis->Crude Purification Purification Crude->Purification Chromatography Column Chromatography (e.g., Flash, HPLC) Purification->Chromatography Recrystallization Recrystallization/ Precipitation Purification->Recrystallization Extraction Liquid-Liquid Extraction Purification->Extraction Pure Purified Aminophthalide Derivative Analysis Purity and Identity Analysis (HPLC, NMR, MS) Pure->Analysis Final Final Pure Product Analysis->Final Chromatography->Pure Recrystallization->Pure Extraction->Pure

Synthesis and purification workflow.

References

Technical Support Center: 6-Aminophthalide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of 6-Aminophthalide, with a specific focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

While specific literature on the direct synthesis of this compound is not abundant in the provided search results, synthetic strategies can be inferred from related compounds. A common approach involves the reduction of a corresponding nitro-phthalide or the cyclization of a substituted benzene derivative. For instance, the synthesis of the related 5-Aminophthalide involves the reduction of 4-aminophthalimide using zinc and sodium hydroxide.[1] A plausible route for this compound would start from a commercially available precursor like 6-nitrophthalide, which can be reduced to the target amine.

Q2: How do I choose an appropriate solvent for the synthesis reaction?

Solvent selection is critical for reaction rate, yield, and impurity profile. The ideal solvent should:

  • Dissolve Reactants: Ensure all starting materials are sufficiently soluble to allow for a homogenous reaction mixture.

  • Inertness: Not react with the starting materials, reagents, or products.

  • Appropriate Boiling Point: Allow the reaction to be conducted at an optimal temperature to ensure a reasonable reaction rate without degrading the product.

  • Facilitate Product Isolation: Ideally, the product should have low solubility in the reaction solvent upon cooling to facilitate isolation by filtration.

For reactions involving amines and polar functional groups, polar aprotic solvents like DMF or polar protic solvents like ethanol or water/ethanol mixtures are often employed.[2]

Q3: What is the best method for purifying crude this compound?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent at different temperatures. Column chromatography is another option for separating compounds with similar polarities or for smaller-scale purifications.[4]

Troubleshooting Guide: Synthesis

Q4: My reaction yield is consistently low. What are the potential solvent-related causes?

Low yields can stem from several issues, many of which are tied to the solvent system.

  • Poor Reactant Solubility: If reactants are not fully dissolved, the reaction may be incomplete. Consider a more effective solubilizing agent or a solvent mixture.

  • Side Reactions: The solvent may not be entirely inert. For instance, in reactions involving strong bases, a protic solvent like ethanol could interfere. Switching to an aprotic solvent like THF or DMF could improve the yield.

  • Product Degradation: The reaction temperature, dictated by the solvent's boiling point, might be too high, causing the product to decompose. If degradation is suspected, choose a lower-boiling solvent.

  • Product Loss During Workup: The product might be partially soluble in the workup solvents (e.g., during an aqueous wash). Ensure the workup solvent has minimal solubility for your product. Using a saturated salt solution (brine) can reduce the solubility of organic compounds in the aqueous layer.[5]

Q5: The reaction is very slow or does not go to completion. How can the solvent choice address this?

Reaction kinetics are heavily influenced by the solvent environment.

  • Solvent Polarity: Many reactions, particularly those involving charged intermediates or transition states, are accelerated in polar solvents.[6] If using a non-polar solvent like toluene or hexane, switching to a more polar option like acetonitrile or DMF could increase the reaction rate.

  • Temperature: A higher reaction temperature generally increases the rate. If the current solvent has a low boiling point, switching to a higher-boiling one (e.g., from THF to dioxane or from ethanol to n-butanol) can allow the reaction to be run at a higher temperature, driving it to completion.

Troubleshooting Guide: Purification by Recrystallization

Q6: How do I select the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Given that this compound is a polar molecule with an amine group, polar solvents are a good starting point.[7]

Solvent Screening Workflow

start Start: Select a Solvent test_rt Test Solubility of a small sample at Room Temperature start->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt heat Heat the mixture to boiling dissolves_rt->heat No   bad_good Too Soluble. Discard or use as 'good' solvent in a solvent pair. dissolves_rt->bad_good  Yes dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool slowly to Room Temperature dissolves_hot->cool Yes   bad_bad Insoluble. Discard or use as 'poor' solvent in a solvent pair. dissolves_hot->bad_bad  No crystals Do crystals form? cool->crystals good Good Solvent crystals->good  Yes bad_oil Product 'Oils Out'. Try a lower boiling solvent or add more solvent. crystals->bad_oil No  

Caption: A decision workflow for selecting a suitable recrystallization solvent.

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityComments
Water100Very HighExcellent for many polar, hydrogen-bonding compounds. High heat of vaporization can make drying difficult.[7]
Ethanol78HighGood general-purpose polar protic solvent. Often used in a pair with water.[7]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighA good alternative to ethanol, can sometimes prevent oiling out.
Acetonitrile82High (Aprotic)A polar aprotic solvent that can be effective when protic solvents fail.
Ethyl Acetate77MediumLess polar than alcohols; often used in a pair with hexanes or heptanes for compounds of intermediate polarity.[8]
Acetone56Medium-HighA versatile solvent, but its low boiling point means less difference in solubility vs. temperature.[7]
Q7: My product is not dissolving in the hot recrystallization solvent. What should I do?

If the compound remains insoluble even at the solvent's boiling point, the solvent is not suitable.[3] You have two primary options:

  • Switch to a "better" solvent: Choose a solvent with similar properties but higher dissolving power. For example, if your compound is insoluble in hot ethanol, try water. The rule of thumb "like dissolves like" is useful here.[3]

  • Use a Solvent Pair: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a hot "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The cloudiness indicates the point of saturation. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs include ethanol-water and ethyl acetate-hexane.[3]

Q8: My product "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common when the solution is supersaturated or cools too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more solvent to make the solution less concentrated, then allow it to cool much more slowly.[7]

  • Lower the Boiling Point: The boiling point of your solvent might be higher than the melting point of your compound (The melting point of this compound is ~183°C).[9][10] If this is the case, you must choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal from a previous successful batch to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 6-Nitrophthalide (Representative)

This protocol is a representative procedure based on common organic chemistry transformations, as a specific detailed protocol for this compound was not found in the search results.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitrophthalide (1.0 eq) and a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add a reducing agent. A common choice for nitro group reduction is tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in the presence of a strong acid like concentrated HCl, or catalytic hydrogenation (H₂, Pd/C).

  • Reaction: Heat the mixture to reflux (typically 60-80°C for ethanol-based systems) and stir vigorously.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using SnCl₂, carefully basify the acidic mixture with a concentrated NaOH or NaHCO₃ solution until the pH is ~8-9 to precipitate tin salts and deprotonate the amine.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[11] The choice of extraction solvent is critical; it must readily dissolve the product but be immiscible with water.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Synthesis and Workup Workflow

cluster_0 Synthesis cluster_1 Workup & Isolation A 1. Dissolve 6-Nitrophthalide in Ethanol/Water B 2. Add Reducing Agent (e.g., SnCl2 / HCl) A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool & Basify with NaOH (pH 8-9) C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry (Na2SO4) & Concentrate Solvent E->F G Crude this compound F->G

Caption: General workflow for the synthesis and isolation of this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) to cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves.[4] Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by measuring its melting point and obtaining spectroscopic data.

References

Technical Support Center: Catalyst Selection and Optimization for 6-Aminophthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of 6-Aminophthalide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions. The primary route to this compound involves the reduction of a 6-nitrophthalide precursor.

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst - Use a fresh batch of catalyst. Palladium, platinum, and nickel catalysts can be sensitive to air and moisture. - Ensure proper catalyst handling and storage under inert conditions. - For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine) is of high purity.
Incorrect Reaction Conditions - Temperature: Optimize the reaction temperature. While some reductions proceed at room temperature, others may require gentle heating. A temperature screening is recommended. - Pressure: For hydrogenation reactions using H₂ gas, ensure the system is properly pressurized according to the protocol. Check for leaks. - Solvent: Verify solvent purity and dryness. Protic solvents like ethanol or methanol are common for nitro reductions, but their purity is crucial.
Poor Substrate Quality - Verify the purity of the 6-nitrophthalide starting material. Impurities can act as catalyst poisons. - Ensure the stability of the substrate under the reaction conditions.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reductions may require extended reaction times to reach completion.
Problem 2: Formation of Side Products
Potential Side ProductPotential CauseRecommended Solution
Incomplete Reduction Products (e.g., 6-hydroxylaminophthalide) - Insufficient amount of reducing agent or hydrogen source. - Short reaction time. - Catalyst deactivation.- Increase the loading of the reducing agent or catalyst. - Prolong the reaction time and monitor for the disappearance of the intermediate. - Use a fresh batch of catalyst.
Over-reduction of the Lactone Ring - Harsh reaction conditions (high temperature or pressure). - Highly active catalyst.- Reduce the reaction temperature and/or pressure. - Screen for a less active catalyst (e.g., switch from Pd/C to a sulfide-treated catalyst if applicable for other functionalities).
Formation of Azo or Azoxy Compounds - Can occur during catalytic transfer hydrogenation with certain hydrogen donors.- Optimize the addition rate and stoichiometry of the hydrogen donor. - Consider switching to a different reduction method, such as catalytic hydrogenation with H₂ gas.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound from 6-nitrophthalide?

A1: The catalytic reduction of a nitro group to an amine is a well-established transformation. Common and effective catalyst systems include:

  • Palladium on Carbon (Pd/C): Typically used with hydrogen gas (H₂) or a hydrogen donor like ammonium formate or hydrazine hydrate (catalytic transfer hydrogenation).

  • Platinum on Carbon (Pt/C): Another highly effective catalyst for nitro group reduction with H₂ gas.

  • Raney Nickel (Raney Ni): A cost-effective alternative, often used with H₂ gas or hydrazine hydrate.

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the presence of other functional groups in the molecule, cost, and safety considerations.

  • For substrates with sensitive functional groups: Pd/C is often a good first choice due to its high activity and selectivity under mild conditions.

  • For cost-effective, large-scale synthesis: Raney Nickel can be a suitable option, although it may require more careful handling due to its pyrophoric nature when dry.

  • Biocatalysis: For certain applications, enzymatic reductions using nitroreductases can offer high selectivity and environmentally friendly conditions.

Q3: What solvents are recommended for the catalytic reduction of 6-nitrophthalide?

A3: Polar protic solvents are generally effective for this type of reduction. Commonly used solvents include:

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Acetic acid (can sometimes enhance the reaction rate)

It is crucial to use high-purity solvents, as impurities can negatively impact catalyst activity.

Q4: My reaction has stalled. What can I do?

A4: If your reaction is not proceeding to completion, you can try the following:

  • Increase Reaction Temperature: Gently warm the reaction mixture, monitoring for any decomposition.

  • Add Fresh Catalyst: The initial catalyst may have become deactivated. Add a fresh portion of the catalyst.

  • Ensure Efficient Stirring: For heterogeneous catalytic reactions, efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen source.

  • Verify Hydrogen Source: If using H₂ gas, ensure the supply is not depleted. If using a transfer hydrogenation reagent, consider adding an additional portion.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 6-Nitrophthalide

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Vessel Preparation: To a hydrogenation vessel, add 6-nitrophthalide and a suitable solvent (e.g., ethanol, 20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the mixture.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions for nitro group reductions, which are applicable to the synthesis of this compound.

CatalystHydrogen SourceTypical SolventTemperature (°C)Pressure (atm H₂)
10% Pd/CH₂Ethanol25-501-4
10% Pd/CAmmonium FormateMethanol25-60N/A
5% Pt/CH₂Ethyl Acetate25-501-4
Raney NiH₂Ethanol25-701-5
Raney NiHydrazine HydrateEthanol25-60N/A

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation start 6-Nitrophthalide + Solvent catalyst Add Catalyst (e.g., Pd/C) start->catalyst purge Purge with Inert Gas catalyst->purge hydrogenate Introduce H₂ and Stir purge->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor vent Vent H₂ and Purge monitor->vent filter Filter to Remove Catalyst vent->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Yield? inactive_catalyst Is the catalyst fresh? start->inactive_catalyst Yes temp Optimize Temperature start->temp No poisoned_catalyst Is the substrate pure? inactive_catalyst->poisoned_catalyst Yes replace_catalyst Use Fresh Catalyst inactive_catalyst->replace_catalyst purify_substrate Purify Starting Material poisoned_catalyst->purify_substrate pressure Check H₂ Pressure temp->pressure time Increase Reaction Time pressure->time screen_conditions Screen T, P, t time->screen_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Managing Isomeric Purity in Substituted Phthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of isomeric purity in the synthesis of substituted phthalides.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 3-substituted phthalide is resulting in a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A1: Low diastereoselectivity is a common issue when creating a new stereocenter at the C-3 position relative to existing stereocenters in the molecule. The choice of synthetic strategy and reaction conditions is critical for controlling the formation of the desired diastereomer.

Troubleshooting Strategies for Low Diastereoselectivity:

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide enough energy to overcome this energy difference, leading to a loss of selectivity.[1]

  • Choice of Reagents and Catalysts:

    • Chiral Auxiliaries: Employing a chiral auxiliary can effectively control the stereochemical outcome of the synthesis.[2][3][4] The auxiliary is temporarily incorporated into the starting material to direct the stereoselective formation of the desired isomer.[2] For instance, chiral N-monosubstituted benzamides derived from (S)-(-)-α-phenylethylamine or L-(-)-phenylalanine have been used to achieve high diastereoselectivities in reactions with aldehydes.[5]

    • Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can be used to control both enantioselectivity and diastereoselectivity in tandem asymmetric reactions that form nonadjacent stereocenters.[6]

    • Lewis Acids: In reactions involving chiral auxiliaries, the choice of Lewis acid is pivotal. The Lewis acid coordinates to the substrate, locking it into a conformation that promotes facial selectivity.[1] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) is advisable to find the optimal one for a specific transformation.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the diastereoselectivity. It is recommended to screen a variety of solvents with different properties.

Logical Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereomeric Ratio Observed purity_check Verify Purity of Starting Materials & Chiral Auxiliary start->purity_check temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) purity_check->temp analyze Analyze d.r. by 1H NMR temp->analyze Monitor Improvement lewis_acid Screen Different Lewis Acids (if applicable) lewis_acid->analyze Monitor Improvement solvent Screen Different Solvents solvent->analyze Monitor Improvement reassess Re-evaluate Synthetic Strategy (e.g., different chiral auxiliary, catalyst) reassess->temp analyze->lewis_acid Selectivity Still Low analyze->solvent Selectivity Still Low analyze->reassess Selectivity Still Low end Improved Diastereoselectivity analyze->end Desired d.r. Achieved

Caption: Troubleshooting workflow for improving low diastereoselectivity.

Q2: I am observing the formation of regioisomers in my phthalide synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a challenge when multiple reactive sites can lead to different constitutional isomers. Controlling regioselectivity often involves directing the reaction to a specific position through the use of directing groups or carefully chosen reaction conditions.

Strategies to Control Regioselectivity:

  • Directed Ortho-Metalation: This is a powerful technique where a directing group on the aromatic ring directs metalation (e.g., lithiation) to the ortho position. Subsequent reaction with an electrophile introduces a substituent at that specific position, which can then be elaborated into the phthalide ring.

  • Catalyst-Controlled C-H Activation: Modern synthetic methods, such as rhodium(III)-catalyzed carboxylate-assisted ortho-C-H activation, offer highly regioselective routes to substituted phthalides.[7]

  • Intramolecular Reactions: Designing a synthesis that involves an intramolecular cyclization can pre-organize the molecule to favor the formation of a specific regioisomer. For example, the "diene-regenerative" Diels-Alder reaction of 2-pyrones has been used for the regioselective preparation of phthalide derivatives.

Experimental Protocol: Regioselective Synthesis via Directed Ortho-Lithiation

This protocol is a general example and should be adapted for specific substrates.

  • Protection and Directed Lithiation:

    • Start with a benzamide derivative where the amide group acts as the directing group.

    • Dissolve the chiral N-monosubstituted benzamide in anhydrous THF.

    • Add TMEDA (tetramethylethylenediamine) (1.1 equivalents).

    • Cool the solution to 0 °C.

    • Slowly add n-butyllithium (2.2 equivalents) and stir for 2 hours at 0 °C to ensure ortho-lithiation.

  • Reaction with Electrophile:

    • Slowly add the desired aldehyde (1.2 equivalents) to the solution of the ortho-lithiated species at 0 °C.

    • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Work-up and Cyclization:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product can be cyclized to the phthalide by acidic hydrolysis (e.g., refluxing in aqueous HCl).[5]

Q3: What are the best analytical methods for determining the isomeric purity of my substituted phthalide product?

A3: The choice of analytical method depends on the type of isomers you are trying to quantify (enantiomers, diastereomers, or regioisomers).

Isomer TypePrimary Analytical TechniqueKey Considerations
Enantiomers Chiral High-Performance Liquid Chromatography (Chiral HPLC)The most common and reliable method for determining enantiomeric excess (e.e.).[8][9] Requires screening of different chiral stationary phases and mobile phases to achieve separation.[10]
Diastereomers ¹H Nuclear Magnetic Resonance (NMR) SpectroscopyDiastereomers have different physical properties and will typically show distinct signals in the ¹H NMR spectrum.[11] The diastereomeric ratio (d.r.) can be determined by integrating the signals corresponding to each diastereomer.[11][12]
Regioisomers ¹H NMR Spectroscopy and/or HPLCRegioisomers usually have distinct ¹H NMR spectra. HPLC on an achiral column can often separate regioisomers due to differences in polarity and shape.[13]

Experimental Protocol: Determination of Diastereomeric Ratio by ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude or purified product mixture.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure there are no solvent signals overlapping with the signals of interest.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Ensure the relaxation delay is adequate (typically 5 times the longest T1) for accurate integration, especially for quantitative analysis.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify a pair of well-resolved, non-overlapping signals, one for each diastereomer.

    • Carefully integrate these signals. The ratio of the integral values corresponds to the diastereomeric ratio.[11][12]

NMR Data Analysis Workflow:

G start Obtain ¹H NMR Spectrum of Diastereomeric Mixture process Process Spectrum (Phase & Baseline Correction) start->process identify Identify Non-Overlapping Signals for Each Diastereomer process->identify integrate Integrate Selected Signals identify->integrate calculate Calculate Ratio of Integrals integrate->calculate result Diastereomeric Ratio (d.r.) Determined calculate->result

Caption: Workflow for determining diastereomeric ratio using ¹H NMR.

Q4: My attempts to separate phthalide isomers by column chromatography have been unsuccessful. What other purification techniques can I try?

A4: The similar physicochemical properties of isomers can make their separation challenging.[6] If standard column chromatography is ineffective, consider the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially with a chiral stationary phase for enantiomers, can provide excellent separation, albeit for smaller quantities.[6][14] For regioisomers that are difficult to separate, trying different stationary phases (e.g., phenyl-hexyl instead of C18) may offer the required selectivity.

  • Fractional Crystallization: This technique refines substances based on differences in their solubility.[15][16] By carefully controlling the temperature of a solution containing the isomeric mixture, the less soluble isomer will crystallize out first.[15] This can be a highly effective method for separating both regioisomers and diastereomers on a larger scale.[17]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that uses supercritical CO₂ as the mobile phase and can sometimes provide better and faster separations.

General Scheme for Isomer Separation:

G start Isomeric Mixture of Substituted Phthalides column Attempt Separation by Standard Column Chromatography start->column hplc Preparative HPLC (Chiral or Achiral) column->hplc Unsuccessful success Pure Isomers Obtained column->success Successful sfc Preparative SFC (Chiral or Achiral) hplc->sfc Unsuccessful hplc->success Successful crystallization Fractional Crystallization sfc->crystallization Unsuccessful sfc->success Successful crystallization->success Successful failure Separation Unsuccessful crystallization->failure Unsuccessful

Caption: Decision tree for selecting an isomer separation technique.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 6-Aminophthalide Quantification: A Review of Available Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of 6-Aminophthalide, a key chemical intermediate. Due to a lack of publicly available, validated methods specifically for this compound, this document outlines common chromatographic techniques applicable to similar compounds, providing a foundational framework for method development and validation.

Introduction to this compound Analysis

This compound, also known by its systematic name 6-amino-1,3-dihydroisobenzofuran-1-one, is a molecule of interest in synthetic chemistry. While it is recognized as a building block in the synthesis of various pharmaceutical compounds, a comprehensive, validated analytical method for its quantification is not readily found in scientific literature or regulatory filings. This guide, therefore, draws parallels from the analysis of related phthalide derivatives and potential parent compounds where this compound might be an impurity or starting material. The primary analytical techniques suitable for such a compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Potential Analytical Methods

Given the absence of direct data for this compound, the following table presents a generalized comparison of HPLC-UV and LC-MS/MS, two of the most probable methods for its quantification. The performance characteristics are based on typical applications for small organic molecules of similar structure.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Specificity Moderate to high; depends on chromatographic resolution from other UV-absorbing compounds.Very high; provides structural confirmation through fragmentation patterns.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Highly sensitive, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.
Quantification Reliable and robust for assay and impurity quantification.The gold standard for trace-level quantification and bioanalysis.
Instrumentation Widely available in analytical laboratories.More specialized and expensive instrumentation required.
Method Development Generally more straightforward and cost-effective.Can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components, requiring careful sample preparation and internal standards.

Experimental Protocols: A Foundational Approach

While specific, validated protocols for this compound are not available, a starting point for method development can be inferred from methods used for other phthalide derivatives and aromatic amines.

Hypothetical HPLC-UV Method Development Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the amine group) and an organic solvent like acetonitrile or methanol would likely be effective.

  • Detection: The optimal UV detection wavelength would need to be determined by analyzing a standard solution of this compound across a range of wavelengths to find its absorbance maximum.

  • Sample Preparation: Dissolving the sample in a solvent compatible with the mobile phase, such as a mixture of water and organic solvent, would be the initial step.

Hypothetical LC-MS/MS Method Development Protocol:
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar to the HPLC method, a reversed-phase separation on a C18 or similar column would be appropriate. Faster analysis times might be achievable with UHPLC systems and smaller particle size columns.

  • Ionization: ESI in positive ion mode would be the logical choice to protonate the amino group of this compound, forming [M+H]⁺ ions.

  • Mass Spectrometry:

    • Full Scan (MS1): Initially, a full scan would be performed to determine the mass-to-charge ratio of the precursor ion.

    • Product Ion Scan (MS2): The precursor ion would then be fragmented in the collision cell to generate product ions.

    • Multiple Reaction Monitoring (MRM): For quantification, specific transitions from the precursor ion to the most stable and abundant product ions would be monitored.

  • Sample Preparation: Due to the sensitivity of LC-MS/MS to matrix effects, more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary, especially for complex sample matrices.

Workflow for Analytical Method Validation

The validation of any newly developed analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

G General Workflow for Analytical Method Validation start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report & Documentation stability->documentation

Caption: A flowchart outlining the key stages in the validation of an analytical method.

Conclusion

While specific, validated analytical methods for the quantification of this compound are not publicly documented, established chromatographic techniques, particularly HPLC-UV and LC-MS/MS, provide a strong foundation for developing a robust and reliable method. The choice between these techniques will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Any newly developed method will require rigorous validation following established guidelines to ensure the accuracy and precision of the generated data. This guide serves as a starting point for researchers and scientists tasked with the quantitative analysis of this compound, outlining the probable methodologies and the necessary steps for successful method development and validation.

Comparative Analysis of 6-Aminophthalide with Other Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the outcome of an experiment. This guide provides a comprehensive comparative analysis of 6-Aminophthalide, a luminol analogue, with other widely used fluorescent probes. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant workflows, this document aims to facilitate an informed choice of fluorescent probe for various research applications.

Introduction to Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence.[1] These molecular tools have become indispensable in biological and chemical research, enabling the visualization and quantification of specific molecules, ions, and cellular structures with high sensitivity and spatiotemporal resolution.[2][3] The rational design of fluorescent probes often involves three key components: a fluorophore (the light-emitting unit), a recognition element (for specific targeting), and a linker.[4] The choice of a fluorescent probe depends on several factors, including its photophysical properties, such as excitation and emission wavelengths, quantum yield, molar extinction coefficient, and photostability, as well as its suitability for the specific experimental conditions.

This compound: A Fluorescent Probe with Chemiluminescent Heritage

This compound is a derivative of phthalide and an analogue of luminol, a compound renowned for its chemiluminescent properties.[5] While luminol and its derivatives are primarily used in applications that involve light emission from a chemical reaction, this compound also exhibits fluorescence, making it a subject of interest for fluorescence-based assays and imaging. Its structural similarity to other aminophthalimides, such as 4-aminophthalimide, suggests that its photophysical properties are likely to be sensitive to the solvent environment.[6]

Comparative Analysis of Photophysical Properties

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
This compound (estimated from 4-Aminophthalimide) ~360 - 400~480 - 550Not Reported~0.1 - 0.6 (solvent dependent)Various
Fluorescein 498[4]517[4]80,000[4]0.95[4]0.1 M NaOH
Rhodamine B 546[2]567[2]106,000[2]0.70[2]Ethanol
NBD Fluoride (amine derivative) 465[7]535[7]22,000[8]Not ReportedMethanol
Dansyl Chloride (amine derivative) ~330~500~4,300~0.07 (in water) - 0.66 (in dioxane)Various

Note: The photophysical properties of fluorescent probes, particularly quantum yield and emission maximum, are highly dependent on the solvent and local environment. The values presented here are for specific reported conditions and should be considered as a general guide.

Experimental Protocols

To ensure reproducibility and facilitate the independent verification of photophysical properties, this section provides detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that for a given substance, absorbance is directly proportional to its concentration in a solution and the path length of the light through the solution.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Molar_Extinction_Coefficient_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from Slope D->E Quantum_Yield_Workflow A Select Quantum Yield Standard B Prepare Sample and Standard Solutions A->B C Measure Absorbance and Fluorescence B->C D Plot Integrated Intensity vs. Absorbance C->D E Calculate Quantum Yield D->E Signaling_Pathway_Detection cluster_cell Cellular Environment Analyte Target Analyte (e.g., Enzyme, ROS) Probe_off Non-Fluorescent Probe Analyte->Probe_off Interaction Probe_on Fluorescent Probe Probe_off->Probe_on Activation Detection Fluorescence Signal Detected Probe_on->Detection

References

Comparative LC-MS/MS Fragmentation Analysis: 6-Aminophthalide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The structural characterization of aminophthalide isomers is a critical step in pharmaceutical development, particularly in impurity profiling and metabolite identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering the high sensitivity and specificity required to differentiate between structurally similar compounds. This guide provides a comparative analysis of the predicted LC-MS/MS fragmentation patterns of 6-Aminophthalide and its positional isomers, supported by a detailed experimental protocol and a generalized analytical workflow.

Comparison of Predicted Fragmentation Patterns

While specific experimental fragmentation data for this compound is not widely published, a comparative analysis can be constructed based on the known fragmentation behaviors of phthalide and amine-containing compounds. The primary fragmentation pathways for aminophthalides are expected to involve the lactone ring and the amino group.

The main fragmentation routes anticipated for aminophthalide isomers in positive ion mode LC-MS/MS are outlined below. These predictions are based on established fragmentation patterns of related chemical structures.

Table 1: Predicted Major Fragment Ions of Aminophthalide Isomers

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
This compound
150.05133.05NH₃ (Ammonia)Phthalide cation
150.05122.04CO (Carbon Monoxide)Aminobenzaldehyde radical cation
150.05106.05CO₂ (Carbon Dioxide)Amino-dehydro-benzene radical cation
150.0594.05CO + CO (Carbonyls)Aniline radical cation
Alternative: 3-Aminophthalide
150.05133.05NH₃ (Ammonia)Phthalide cation
150.05122.04CO (Carbon Monoxide)Aminobenzaldehyde radical cation
150.05106.05CO₂ (Carbon Dioxide)Amino-dehydro-benzene radical cation
150.0594.05CO + CO (Carbonyls)Aniline radical cation

Note: The fragmentation patterns of the different positional isomers (4-, 5-, and 7-aminophthalide) are expected to show subtle differences in the relative intensities of fragment ions due to the influence of the amino group's position on electron density and bond stability within the aromatic ring.

Experimental Protocol

This section details a general protocol for the LC-MS/MS analysis of aminophthalide isomers. This protocol is a composite of standard methods for the analysis of small polar molecules and pharmaceutical impurities.[1][2]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the aminophthalide isomer standard in methanol. Further dilute with the initial mobile phase to a working concentration of 1 µg/mL.

  • Sample Matrix (e.g., in-process sample): Dilute the sample with the initial mobile phase to an appropriate concentration. If significant matrix effects are expected, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample.[3]

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.[4]

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • Full Scan (MS1): m/z 50-200.

    • Tandem MS (MS/MS): Product ion scan of the precursor ion (m/z 150.05).

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[5]

Analytical Workflow

The following diagram illustrates a typical workflow for the identification and structural elucidation of a small molecule like this compound using LC-MS/MS.

LCMSMS_Workflow cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Elucidation SamplePrep Sample Preparation (Dilution, Extraction) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation StandardPrep Standard Preparation StandardPrep->LC_Separation MS_Ionization ESI Ionization (Positive Mode) LC_Separation->MS_Ionization MS1_Scan MS1 Full Scan (Precursor Ion ID) MS_Ionization->MS1_Scan MS2_Scan MS/MS Fragmentation (Product Ion Scan) MS1_Scan->MS2_Scan DataAcquisition Data Acquisition MS2_Scan->DataAcquisition PeakIntegration Peak Integration & Feature Detection DataAcquisition->PeakIntegration FragAnalysis Fragmentation Pattern Analysis PeakIntegration->FragAnalysis StructureElucidation Structure Elucidation FragAnalysis->StructureElucidation Impurity_ID_Logic Start Start: Unknown Peak Detected in Chromatogram MS1 Determine Precursor m/z (MS1 Scan) Start->MS1 Formula Generate Elemental Formula (High-Resolution MS) MS1->Formula MS2 Acquire MS/MS Spectrum Formula->MS2 DB_Search Search Spectral Libraries (e.g., NIST) MS2->DB_Search Manual_Interp Manual Interpretation of Fragmentation Pattern MS2->Manual_Interp Hypothesis Propose Candidate Structures (e.g., Isomers) DB_Search->Hypothesis Manual_Interp->Hypothesis Confirm Confirm with Authentic Standard Hypothesis->Confirm Result Structure Confirmed Confirm->Result

References

6-Aminophthalide-Based Probes in Cellular Imaging: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular imaging, the quest for brighter, more stable, and highly specific fluorescent probes is perpetual. Among the diverse array of available fluorophores, 6-aminophthalide-based probes have emerged as a promising class of reporters for visualizing a range of biological processes. This guide provides a comprehensive comparison of the performance of this compound-based probes against other widely used fluorescent probes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal tool for their investigations.

Overview of this compound-Based Probes

The core structure of 6-aminophthalimide is a highly fluorescent signaling unit with excellent photophysical properties.[1] The fluorescence mechanism of many this compound derivatives involves an excited-state intramolecular proton transfer (ESIPT) process. This property can be modulated by introducing different substituents and conjugation systems, allowing for the rational design of probes with tailored photophysical characteristics.[1] These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte, leading to a high signal-to-noise ratio.

Quantitative Performance Comparison

The efficacy of a fluorescent probe in cellular imaging is determined by several key photophysical parameters. Here, we compare this compound-based probes with two of the most common classes of fluorescent dyes: rhodamines and fluoresceins.

Probe ClassQuantum Yield (Φ)PhotostabilityKey AdvantagesKey Disadvantages
This compound-Based Moderate to High (analyte-dependent)Generally GoodHigh signal-to-noise ratio (turn-on mechanism), tunable properties.Performance is highly dependent on the specific derivative and target analyte.
Rhodamines (e.g., Rhodamine B) High (e.g., ~0.70 in ethanol)ExcellentHigh brightness and photostability.Can exhibit background fluorescence, some derivatives are cytotoxic.
Fluoresceins (e.g., FITC) High (e.g., ~0.95 in basic solution)Moderate to PoorHigh brightness, well-established conjugation chemistry.pH sensitivity, prone to photobleaching.

Signaling Pathway Visualization: Caspase-Mediated Apoptosis

A significant application of fluorescent probes is the visualization of enzymatic activity within signaling pathways. This compound-based probes, among others, can be designed to detect caspase activity, a key event in the apoptotic cascade.

The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for caspase detection. In its initial state, the probe consists of the this compound fluorophore linked to a peptide sequence recognized by a specific caspase. This linkage quenches the fluorescence. Upon apoptosis induction, active caspases cleave the peptide, releasing the fluorophore and restoring its fluorescence.

Caspase_Activation_Pathway cluster_cell Apoptotic Cell cluster_probe Probe Interaction Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase_Cascade Caspase Cascade Activation Apoptotic_Stimulus->Caspase_Cascade Active_Caspase Active Caspase Caspase_Cascade->Active_Caspase Fluorescent_Probe This compound (Fluorescent) Active_Caspase->Fluorescent_Probe Release Quenched_Probe Quenched Probe (Non-fluorescent) Quenched_Probe->Active_Caspase Binding & Cleavage Detection Microscopy Detection Fluorescent_Probe->Detection Fluorescence Signal

Caption: Caspase-mediated activation of a this compound probe.

Experimental Protocols

General Protocol for Cellular Imaging with a this compound-Based "Turn-On" Probe

This protocol provides a general workflow for staining and imaging live cells with a this compound-based probe designed to detect a specific intracellular analyte.

Experimental_Workflow A 1. Cell Culture Plate cells on a glass-bottom dish and culture overnight. B 2. Probe Preparation Prepare a stock solution of the this compound probe in DMSO. A->B C 3. Cell Staining Dilute the probe stock solution in cell culture medium to the final working concentration and add to the cells. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C. B->C D 4. (Optional) Induction of Cellular Process If detecting an induced event (e.g., apoptosis), treat cells with the appropriate stimulus. C->D E 5. Imaging Image the cells using a fluorescence microscope with the appropriate filter set for the this compound fluorophore. D->E F 6. Data Analysis Quantify the fluorescence intensity to measure the level of the target analyte. E->F

Caption: General workflow for cellular imaging.

Materials:

  • This compound-based probe

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium

  • Cell culture plates with glass bottoms

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Probe Preparation: Prepare a stock solution of the this compound-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Cell Staining:

    • On the day of imaging, dilute the probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Induction (if applicable): If the probe is designed to detect an event triggered by a specific stimulus (e.g., apoptosis induced by a drug), add the stimulus to the cells and incubate for the appropriate duration.

  • Imaging:

    • Wash the cells once with pre-warmed imaging medium to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with a suitable excitation and emission filter set for the specific this compound derivative.

  • Data Analysis:

    • Capture images and quantify the fluorescence intensity in the cells of interest using appropriate image analysis software.

    • For "turn-on" probes, a significant increase in fluorescence intensity compared to control (unstimulated) cells indicates the presence of the target analyte.

Conclusion

This compound-based probes represent a versatile and powerful tool for cellular imaging. Their "turn-on" fluorescence mechanism offers a distinct advantage in achieving high signal-to-noise ratios, which is crucial for detecting low-abundance analytes. While their photophysical properties can be highly dependent on the specific molecular design, the tunability of the this compound core allows for the development of probes with optimized characteristics for a wide range of biological applications. When selecting a fluorescent probe, researchers should carefully consider the specific requirements of their experiment, including the target analyte, desired brightness, and photostability, to choose the most appropriate tool for their imaging needs.

References

A Comparative Guide to the Synthetic Routes of 6-Aminophthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Aminophthalide is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structure, featuring a lactone ring fused to a benzene ring with an amino group, makes it a versatile intermediate. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis from 4-Nitro-o-xylene

This route commences with the readily available starting material, 4-nitro-o-xylene, and proceeds through a three-step sequence involving oxidation, benzylic bromination with subsequent cyclization, and nitro group reduction.

Logical Workflow for Route 1

A 4-Nitro-o-xylene B 2-Methyl-4-nitrobenzoic Acid A->B Oxidation C 6-Nitrophthalide B->C Benzylic Bromination & Cyclization D This compound C->D Nitro Reduction A 4-Methyl-3-nitrobenzoic Acid B 6-Nitrophthalide A->B Benzylic Bromination & Intramolecular Cyclization C This compound B->C Nitro Reduction

A Comparative Spectroscopic Guide to Aminophthalide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of isomeric compounds is a critical step in chemical synthesis and pharmaceutical development. Aminophthalide, with its four positional isomers (4-amino-, 5-amino-, 6-amino-, and 7-aminophthalide), presents a valuable case study in the application of spectroscopic techniques for unambiguous identification. The position of the amino group on the phthalide backbone significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. This guide provides a comparative analysis of the spectroscopic properties of these isomers, supported by available experimental data and detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four aminophthalide isomers. Due to the limited availability of published experimental data for all isomers, this guide incorporates a combination of available experimental values and predicted data based on established spectroscopic principles.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Aminophthalide Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-Aminophthalide Aromatic Protons: ~6.7-7.5 (m), Methylene Protons (-CH₂-): ~5.2 (s), Amino Protons (-NH₂): Broad singletCarbonyl Carbon: ~171, Aromatic Carbons: ~110-150, Methylene Carbon (-CH₂-): ~69
5-Aminophthalide Aromatic Protons: ~6.8-7.7 (m), Methylene Protons (-CH₂-): ~5.3 (s), Amino Protons (-NH₂): Broad singletCarbonyl Carbon: ~170, Aromatic Carbons: ~108-152, Methylene Carbon (-CH₂-): ~70
6-Aminophthalide Predicted: Aromatic Protons will show distinct splitting patterns and chemical shifts compared to other isomers due to the unique electronic effect of the amino group at position 6. Methylene protons are expected around 5.2-5.3 ppm.Predicted: The chemical shifts of the aromatic carbons will be characteristic of the 1,2,4-trisubstituted pattern, with the carbon bearing the amino group showing a significant upfield shift.
7-Aminophthalide Predicted: Aromatic protons will exhibit a unique coupling pattern. The proton ortho to the amino group is expected to be shifted upfield. Methylene protons are anticipated around 5.2-5.3 ppm.Predicted: The aromatic carbon chemical shifts will reflect the 1,2,3-trisubstitution pattern, allowing for clear differentiation from the other isomers.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of Aminophthalide Isomers

IsomerKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
4-Aminophthalide N-H stretch: ~3300-3500 (two bands for primary amine), C=O stretch (lactone): ~1750, C-N stretch: ~1300, Aromatic C-H stretch: ~3000-3100Molecular Ion [M]⁺: 149.05, Fragmentation pattern will be influenced by the position of the amino group.
5-Aminophthalide N-H stretch: ~3300-3500, C=O stretch (lactone): ~1760, C-N stretch: ~1290, Aromatic C-H stretch: ~3000-3100Molecular Ion [M]⁺: 149.05, Fragmentation will differ from other isomers, particularly in the relative abundances of key fragments.
This compound Predicted: Similar to other isomers with characteristic N-H, C=O, and C-N stretches. The fingerprint region will be unique.Molecular Ion [M]⁺: 149.05, The fragmentation pathway will be specific to the 6-amino substitution pattern.
7-Aminophthalide Predicted: Will display the characteristic absorptions for the amino and lactone functionalities. The precise peak positions in the fingerprint region will be isomer-specific.Molecular Ion [M]⁺: 149.05, The mass spectrum will show a unique fragmentation pattern allowing for its identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminophthalide isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are generally required to ensure the detection of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid aminophthalide isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the aminophthalide isomer (typically 1 mg/mL in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The resulting spectrum will show the relative abundance of the molecular ion and its fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of aminophthalide isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Sample Aminophthalide Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Isomer_Comparison Isomer Comparison Structure_Elucidation->Isomer_Comparison Report Comprehensive Report Isomer_Comparison->Report

Spectroscopic analysis workflow for aminophthalide isomers.

Assessing the Photostability of 6-Aminophthalide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminophthalide and its derivatives are heterocyclic compounds of interest in medicinal chemistry due to their diverse biological activities. As with any potential drug candidate, understanding the intrinsic stability of these molecules is critical. Photostability, the ability of a compound to withstand exposure to light without undergoing degradation, is a key parameter that influences a drug's efficacy, safety, and shelf-life. Forced degradation studies are an essential component of pharmaceutical development, providing a controlled means to understand how a drug substance behaves under stress conditions such as light exposure.[1] These studies are crucial for developing stable formulations, selecting appropriate packaging, and meeting regulatory requirements.[1][2]

This guide will detail the experimental protocols for conducting a comparative photostability assessment of hypothetical this compound derivatives and provide templates for data presentation and visualization of the experimental workflow.

Comparative Photostability Data

To effectively compare the photostability of different this compound derivatives, a structured presentation of quantitative data is essential. The following table is a template illustrating how results from a forced photostability study could be summarized. The data presented here is hypothetical and serves as an example for researchers conducting these experiments.

Table 1: Comparative Photostability of this compound Derivatives under Forced Degradation Conditions

DerivativeInitial Assay (%)Assay after Light Exposure (%)% DegradationMajor Degradant(s) (Retention Time)
This compound 99.895.24.6Degradant A (4.2 min)
6-Amino-3-methylphthalide 99.797.12.6Degradant B (5.1 min)
6-Amino-5-chlorophthalide 99.992.57.4Degradant C (3.8 min), Degradant D (6.5 min)
N-Acetyl-6-aminophthalide 99.699.10.5Not Detected

Note: The data in this table is for illustrative purposes only.

Experimental Protocols

A robust assessment of photostability requires well-defined experimental protocols. The following methodology is based on the ICH Q1B guidelines for photostability testing of new drug substances and products.[3][4][5]

Sample Preparation
  • Drug Substance: A sufficient amount of each this compound derivative is placed in a chemically inert, transparent container.

  • Solution Phase: A solution of each derivative (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and an organic solvent). The choice of solvent should ensure the complete dissolution of the compound and should be photochemically inert under the test conditions.

  • Dark Control: For each sample, a corresponding dark control is prepared by wrapping the container in aluminum foil to protect it from light.[6] These control samples are exposed to the same temperature and humidity conditions as the light-exposed samples to differentiate between photodegradation and thermal degradation.

Light Exposure Conditions

The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. According to ICH Q1B guidelines, the total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3][4][7]

  • Light Source Options:

    • Option 1: A single light source that emits a spectrum similar to the D65/ID65 emission standard, such as an artificial daylight fluorescent lamp or a xenon or metal halide lamp.

    • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[3][5]

  • Temperature and Humidity Control: The temperature within the photostability chamber should be monitored and controlled to minimize the contribution of thermal degradation.

Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV detection, is required to separate and quantify the parent drug and its degradation products.

  • Method Validation: The analytical method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are integral to this validation process as they demonstrate the method's ability to resolve the active pharmaceutical ingredient from its degradants.[8]

  • Analysis: After the exposure period, the light-exposed samples and the dark controls are analyzed. The percentage of degradation is calculated by comparing the initial assay of the compound with the assay after light exposure. The formation of any degradation products is also monitored.

Experimental Workflow and Potential Degradation Pathway

Visualizing the experimental process and potential chemical transformations can aid in understanding the photostability assessment.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis A This compound Derivative B Prepare Solution (e.g., 1 mg/mL) A->B C Aliquot into Transparent Containers B->C D Light-Exposed Sample C->D E Dark Control (Wrapped in Foil) C->E F Photostability Chamber D->F I Stability-Indicating HPLC Method E->F G Visible Light (≥ 1.2 million lux hours) F->G H Near UV Light (≥ 200 watt-hours/m²) F->H G->I H->I J Quantify Parent Compound I->J K Identify and Quantify Degradants I->K L Compare Exposed vs. Dark Control J->L K->L M Calculate % Degradation L->M

Figure 1: Experimental workflow for photostability assessment.

While the specific photodegradation pathways of this compound derivatives are not established, a hypothetical pathway could involve oxidation or rearrangement of the aminophthalide core upon light exposure. The amino group and the lactone ring are potential sites for photochemical reactions.

G A This compound Derivative B Excited State A->B Light (hν) C Photodegradation Products B->C Chemical Reactions D e.g., Ring Opening, Oxidation, Polymerization C->D

Figure 2: A potential photodegradation pathway.

Conclusion

The assessment of photostability is a critical step in the development of this compound derivatives as potential therapeutic agents. Although specific comparative data is lacking in the current literature, the well-established protocols for forced degradation studies provide a clear roadmap for researchers. By systematically evaluating the impact of light on these compounds, scientists can gain valuable insights into their intrinsic stability, identify potential degradation products, and develop strategies to ensure the quality, safety, and efficacy of future medicines derived from this promising chemical scaffold. The methodologies and frameworks presented in this guide are intended to facilitate these crucial investigations.

References

A Comparative Guide to 6-Aminophthalide Fluorescent Probes for Quantum Yield Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-aminophthalide fluorescent probes with established alternatives, focusing on quantum yield determination. Objective experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting the most suitable fluorescent probes for their specific applications.

Executive Summary

This compound-based fluorescent probes are emerging as valuable tools for detecting enzymatic activity due to their potential for "turn-on" fluorescence upon substrate cleavage. This guide compares the quantum yield of a representative this compound probe with two widely used fluorescent standards, Fluorescein and Rhodamine B. While established dyes like Rhodamine B exhibit high and stable quantum yields, this compound probes offer the advantage of a significant fluorescence enhancement upon enzymatic activation, making them suitable for assays requiring high signal-to-noise ratios. The choice of probe ultimately depends on the specific experimental requirements, including the desired brightness, signal-to-background ratio, and the enzymatic system under investigation.

Data Presentation: Comparative Analysis of Quantum Yields

The following table summarizes the key photophysical properties, including the fluorescence quantum yield (Φf), of a representative this compound probe compared to Fluorescein and Rhodamine B. The data is compiled from various studies and presented here for easy comparison. It is important to note that quantum yields can be highly dependent on the solvent and other environmental factors.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Reference
This compound ~360~450Not Widely ReportedVariable (low in native state, increases upon activation)General observation from aminophthalimide studies[1]
Fluorescein (in 0.1 M NaOH) 490514~90,0000.925 ± 0.015[2]
Rhodamine B (in ethanol) 554580~110,0000.65

Key Observations:

  • This compound: The native this compound molecule generally exhibits a low quantum yield. However, its utility as a fluorescent probe lies in the significant increase in quantum yield upon enzymatic cleavage of a quenching moiety. This "turn-on" mechanism provides a high signal-to-background ratio. The exact quantum yield of the activated probe can vary depending on the specific molecular design and the resulting fluorophore.

  • Fluorescein: A widely used fluorescent standard with a very high quantum yield in aqueous alkaline solutions.[2] Its fluorescence is, however, known to be pH-sensitive.

  • Rhodamine B: Another common fluorescent standard with a high quantum yield in ethanol. Its photophysical properties are generally more stable across a wider pH range compared to fluorescein.

Experimental Protocols: Relative Quantum Yield Determination

The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine B)

  • Sample of the fluorescent probe (e.g., enzyme-activated this compound)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Preparation of Working Solutions: Prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the solutions.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve to obtain the integrated fluorescence intensity.

  • Quantum Yield Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

    • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions, respectively (if the solvents are different).

Workflow for Relative Quantum Yield Determination:

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_work Prepare Working Solutions (Absorbance 0.01-0.1) prep_stock->prep_work abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_work->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate calculate Calculate Quantum Yield (Using Comparative Equation) integrate->calculate result Φs calculate->result Final Quantum Yield

Experimental workflow for determining the relative quantum yield of a fluorescent probe.

Signaling Pathway and Mechanism of Fluorescence

Enzyme-activated this compound fluorescent probes are designed with a "pro-fluorophore" structure. In its native state, the phthalide ring is closed, and the molecule is non-fluorescent or weakly fluorescent. An enzyme-specific substrate is attached to the amine group of the this compound. When the target enzyme is present, it cleaves the substrate, triggering a cascade of events that leads to the opening of the phthalide ring and the formation of a highly fluorescent species.

Fluorescence Activation Mechanism:

G cluster_reaction Enzymatic Reaction & Fluorescence Turn-On cluster_light Fluorescence Process probe This compound Probe (Non-fluorescent) enzyme Target Enzyme probe->enzyme Enzymatic Cleavage intermediate Unstable Intermediate enzyme->intermediate product Fluorescent Product (Ring-Opened) intermediate->product Spontaneous Rearrangement emission Emitted Light (λem) product->emission Fluorescence excitation Excitation Light (λex) excitation->product

Signaling pathway of an enzyme-activated this compound fluorescent probe.

This guide provides a foundational understanding for researchers working with this compound fluorescent probes. For specific applications, it is recommended to consult the manufacturer's data and perform in-house validation to ensure optimal performance.

References

Performance Under Scrutiny: A Comparative Guide to 6-Aminophthalide-Based Assays for Heroin Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and specificity of toxicological assays are paramount. This guide provides an in-depth comparison of 6-Aminophthalide-based immunoassays for the detection of 6-acetylmorphine (6-AM), the primary metabolite of heroin, against the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Supported by experimental data, this document details cross-reactivity and interference studies to aid in the informed selection and application of these critical diagnostic tools.

The detection of 6-AM is a definitive indicator of recent heroin use. This compound-based immunoassays, such as the Cloned Enzyme Donor Immunoassay (CEDIA), offer a rapid and convenient screening method. However, understanding their performance characteristics, particularly in comparison to more specific methods like LC-MS/MS, is crucial for accurate interpretation of results.

Principle of this compound-Based Immunoassays

The CEDIA 6-AM assay is a homogeneous enzyme immunoassay. The assay is based on the competition between 6-AM in the urine sample and 6-AM conjugated to an inactive enzyme donor (ED) for a limited number of antibody binding sites. If 6-AM is present in the sample, it binds to the antibody, allowing the ED-6-AM conjugate to re-associate with an enzyme acceptor (EA) to form an active enzyme. The activity of this enzyme is proportional to the concentration of 6-AM in the sample.

Cross-Reactivity Studies

Cross-reactivity is a critical parameter for any immunoassay, as it determines the assay's ability to distinguish between the target analyte and structurally similar compounds. In the context of 6-AM assays, cross-reactivity with other opioids is a significant concern.

Experimental Protocol for Cross-Reactivity Testing

The following protocol outlines a standard procedure for evaluating the cross-reactivity of a this compound-based 6-AM immunoassay, based on established clinical laboratory guidelines.

Objective: To determine the concentration of structurally related compounds that produce a positive result in the 6-AM immunoassay at the established cutoff concentration (typically 10 ng/mL).

Materials:

  • 6-AM immunoassay reagents and calibrators.

  • Drug-free human urine.

  • Certified reference standards of 6-acetylmorphine and potential cross-reactants (e.g., morphine, codeine, oxycodone, hydrocodone, hydromorphone, pentazocine).

  • Calibrated pipettes and laboratory consumables.

  • Automated clinical chemistry analyzer.

Procedure:

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of each test compound in a suitable solvent.

  • Preparation of Spiked Samples: Spike known concentrations of each potential cross-reactant into aliquots of drug-free human urine. A range of concentrations should be tested to determine the minimum concentration that yields a positive result.

  • Assay Performance: Analyze the spiked urine samples using the 6-AM immunoassay according to the manufacturer's instructions.

  • Data Analysis: Determine the lowest concentration of each compound that produces a result equal to or greater than the 10 ng/mL cutoff calibrator.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of 6-AM at cutoff / Concentration of cross-reactant that produces a positive result) x 100

Cross-Reactivity Data Summary

The following table summarizes the cross-reactivity of various opioids in the CEDIA 6-AM immunoassay. It is important to note that high concentrations of other opioids may lead to a positive screening result[1].

CompoundConcentration Producing a Positive Result (ng/mL)
6-Acetylmorphine10[1]
Morphine10,000[1]
Oxycodone61,000[1]
Codeine60,000[1]
Hydromorphone10,000[1]
Hydrocodone60,000[1]
Pentazocine35,000[1]

Table 1: Cross-reactivity of structurally related opioids with the CEDIA 6-AM immunoassay.

Interference Studies

Interference studies are designed to assess the impact of endogenous and exogenous substances on assay performance. These substances can potentially lead to false-positive or false-negative results.

Experimental Protocol for Interference Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing in clinical chemistry.

Objective: To evaluate the effect of potentially interfering substances on the accuracy of the 6-AM immunoassay.

Materials:

  • 6-AM immunoassay reagents and calibrators.

  • Drug-free human urine.

  • Samples of 6-AM at two critical concentrations (e.g., one slightly below the cutoff and one slightly above).

  • A panel of potential interfering substances (endogenous and exogenous).

  • Calibrated pipettes and laboratory consumables.

  • Automated clinical chemistry analyzer.

Procedure:

  • Preparation of Test Samples: For each potential interferent, prepare two sets of urine samples containing 6-AM at the pre-determined critical concentrations.

  • Spiking of Interferents: Spike one set of samples with the potential interfering substance at a high, but clinically relevant, concentration. The other set remains un-spiked and serves as the control.

  • Assay Performance: Analyze both the spiked and control samples using the 6-AM immunoassay.

  • Data Analysis: Compare the results of the spiked samples to the control samples. A significant difference indicates interference. The bias introduced by the interferent can be calculated.

Potential Interfering Substances

A comprehensive interference study should include a wide range of compounds. While specific data for a broad panel of interferents with the 6-AM assay is not extensively published, studies have shown that no interference was observed with endogenous substances[2]. However, it is known that adulterants such as iodate and nitrite can affect the results of CEDIA assays[3].

Comparison with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for confirmatory drug testing due to its high specificity and sensitivity. It can unequivocally identify and quantify specific drug molecules and their metabolites.

FeatureThis compound-Based Immunoassay (e.g., CEDIA 6-AM)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Enzyme-based immunoassaySeparation by chromatography, detection by mass spectrometry
Specificity Prone to cross-reactivity with structurally similar compounds.Highly specific, can distinguish between different opioids.
Sensitivity Cutoff typically at 10 ng/mL.Lower limits of detection are achievable.
Application Initial screening of large numbers of samples.Confirmation of presumptive positive screening results.
Throughput High-throughput, rapid results.Lower throughput, more time-consuming.
Cost Relatively low cost per sample.Higher instrument and operational costs.

Table 2: Comparison of this compound-Based Immunoassay and LC-MS/MS.

Studies comparing immunoassays with LC-MS/MS have shown that while immunoassays are valuable screening tools, they can produce false-positive results, necessitating confirmation by a more specific method[4][5]. The confirmation rate for the CEDIA 6-AM assay has been reported to be high, at 98%[1].

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cross-reactivity and interference testing.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation DFU Drug-Free Urine Spike Spike with Cross-Reactant DFU->Spike Assay Perform 6-AM Immunoassay Result Determine Lowest Concentration for Positive Result Calc Calculate % Cross-Reactivity Result->Calc

Caption: Workflow for Cross-Reactivity Testing.

Interference_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation Control Control Sample (6-AM only) Assay1 Perform 6-AM Immunoassay Test Test Sample (6-AM + Interferent) Assay2 Perform 6-AM Immunoassay Compare Compare Results Interference Determine Presence of Interference Compare->Interference

Caption: Workflow for Interference Testing.

Conclusion

This compound-based immunoassays are effective and efficient for the initial screening of 6-acetylmorphine in urine. However, their susceptibility to cross-reactivity with other opioids necessitates a thorough understanding of their performance limitations. For definitive results, confirmation of presumptive positive screens by a highly specific method such as LC-MS/MS is essential. This guide provides the foundational data and protocols to empower researchers and clinicians in the appropriate use and interpretation of these important toxicological assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Aminophthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like 6-Aminophthalide are critical components of this responsibility. This guide provides essential, step-by-step logistical and safety information for the disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Essential Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). This information, derived from safety data sheets (SDS), is summarized below for immediate reference.

Hazard InformationPrecautionary Measures and PPE
Signal Word: WarningEngineering Controls: Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.[1]
Hazard Statements: Personal Protective Equipment (PPE):
H315: Causes skin irritation.[1][2]- Eye/Face Protection: Wear eye protection/face protection.[1]
H319: Causes serious eye irritation.[1][2]- Hand Protection: Wear protective gloves.[1]
H335: May cause respiratory irritation.[1][2]- Skin and Body Protection: Wear protective clothing.[1]
Pictogram: Hygiene Measures:
Warning- Wash hands thoroughly after handling.[1]
- Do not eat, drink, or smoke when using this product.[1]
- Take off contaminated clothing and wash it before reuse.[1]
Respiratory Protection:
- Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be conducted in accordance with safety regulations to prevent environmental contamination and ensure personal safety. The following protocol outlines the necessary steps for its disposal.

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable and closed container labeled for disposal.[1]

  • Store the waste container in a well-ventilated place and keep it tightly closed.[1][3]

  • The container should be stored in a locked-up area.[1][3]

2. Spill Management:

  • In the event of a spill, avoid dust formation.[1]

  • Wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.[3]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Collect the spilled material promptly and place it in a suitable, closed container for disposal.[1]

  • Prevent the chemical from entering drains or the environment.[1]

3. Final Disposal:

  • The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe use_ventilation Work in a Well-Ventilated Area wear_ppe->use_ventilation collect_waste Collect Waste in a Labeled, Closed Container use_ventilation->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated, Secure Area collect_waste->store_waste disposal_method Select Disposal Method store_waste->disposal_method spill Spill Occurs contain_spill Contain Spill spill->contain_spill collect_spill Collect Spilled Material (Use Spark-Proof Tools) contain_spill->collect_spill spill_to_collection Place in Waste Container collect_spill->spill_to_collection spill_to_collection->store_waste incineration Controlled Incineration (with Flue Gas Scrubbing) disposal_method->incineration Option 1 chemical_plant Licensed Chemical Destruction Plant disposal_method->chemical_plant Option 2 end End: Proper Disposal incineration->end chemical_plant->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.